Brandioside
Description
Structure
2D Structure
Properties
IUPAC Name |
[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCCESRYIALPG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133393-81-4 | |
| Record name | Brandioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133393814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Brandioside: A Technical Whitepaper on its Discovery, Origin, and Biological Activities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. This compound was first isolated from Brandisia hancei, a medicinal plant traditionally used in Southwestern China for treating a variety of inflammatory conditions.[1] This in-depth technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound, with a focus on its experimental isolation protocols and known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound is a constituent of the plant Brandisia hancei, a member of the Scrophulariaceae family. This herb has a long history of use in traditional Chinese medicine for conditions such as osteomyelitis, rheumatoid arthritis, and hepatitis.[1] The scientific investigation into the chemical constituents of Brandisia hancei led to the isolation and characterization of several phenylethanoid glycosides, including this compound, acteoside, 2'-acetylacteoside, and poliumoside.[2][3]
Quantitative Data
The isolation of this compound from Brandisia hancei has been reported with varying yields depending on the specific extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.
| Parameter | Value | Source |
| Yield | 0.43 g from 580 g of dried plant material (approximately 0.074%) | Wu et al., 2001 |
| Purity | Not explicitly reported, but implied to be high (>95%) based on chromatographic and spectroscopic analysis. | General inference from isolation protocols |
| ¹H and ¹³C NMR Data | A complete, tabulated dataset of ¹H and ¹³C NMR spectral data for this compound is not readily available in the public domain literature. The structure was originally elucidated using spectroscopic methods, but the detailed data has not been published in a comprehensive format. | N/A |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Brandisia hancei.
Extraction of Crude Phenylethanoid Glycosides
-
Plant Material Preparation: Air-dry the whole plant of Brandisia hancei and grind it into a coarse powder.
-
Solvent Extraction:
-
Place the powdered plant material (e.g., 580 g) in a large round-bottom flask.
-
Add 95% ethanol (e.g., 3 x 2 L) and perform reflux extraction for 2 hours for each extraction cycle.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water (e.g., 1 L).
-
Perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides will be concentrated in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.
-
Chromatographic Purification of this compound
The purification of this compound is typically achieved through a multi-step chromatographic process.
-
Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable solvent system, such as chloroform-methanol.
-
Sample Loading: Dissolve the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions.
-
Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.
-
Sample Application: Concentrate the this compound-rich fractions from the silica gel chromatography and dissolve the residue in methanol. Apply the sample to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol.
-
Final Purification: Collect fractions and monitor by TLC. Combine the pure fractions containing this compound and concentrate to yield the purified compound.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant antioxidant and antiproliferative properties.
Antioxidant Activity
Phenylethanoid glycosides, including this compound, are potent antioxidants. Their mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Antiproliferative Activity
This compound has demonstrated antiproliferative effects, particularly against aortic smooth muscle cells, suggesting its potential in preventing conditions like arteriosclerosis.[2][3] The antiproliferative mechanism of phenylethanoid glycosides often involves the induction of apoptosis (programmed cell death) through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound may induce cellular stress, leading to the activation of MAPK cascades (such as JNK and p38). This activation can, in turn, trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.
Conclusion
This compound, a phenylethanoid glycoside from Brandisia hancei, exhibits promising antioxidant and antiproliferative activities. This technical guide has provided an overview of its discovery, quantitative data, detailed experimental protocols for its isolation, and its likely mechanisms of action involving the Nrf2 and MAPK signaling pathways. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its complete spectral data and in-depth in vivo studies to validate its therapeutic efficacy. The development of more efficient and scalable purification methods will also be crucial for advancing the research and potential clinical applications of this interesting natural product.
References
- 1. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of phenylpropanoid glycosides like Brandioside
An In-depth Technical Guide to the Biosynthesis of Phenylpropanoid Glycosides with a Focus on Brandioside
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropanoid glycosides (PhGs) are a diverse class of plant secondary metabolites renowned for their significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a complex PhG isolated from Brandisia hancei, has garnered interest for its potent biological activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of PhGs, detailing the journey from primary metabolites to the intricate structure of this compound. We will explore the core phenylpropanoid pathway, the formation of the key phenylethanoid aglycone, and the sequential glycosylation and acylation steps. This document includes pathway diagrams, a summary of quantitative enzymatic data, and detailed experimental protocols relevant to the study of this pathway, serving as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Introduction to Phenylpropanoid Glycosides
Phenylpropanoid glycosides are characterized by a core structure featuring a phenylethanoid moiety (a C6-C2 skeleton) linked to a sugar, typically β-glucose. This core is often elaborately decorated with additional sugars and acyl groups derived from the phenylpropanoid pathway, such as caffeic acid or ferulic acid.[2][3]
This compound is a representative complex PhG found in the medicinal plant Brandisia hancei.[4] Its structure is built upon the well-known PhG, acteoside (also known as verbascoside). The biosynthesis proceeds through acteoside to an intermediate, poliumoside, and finally to this compound through successive glycosylation and acetylation.[1][5] Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.
The Core Biosynthetic Pathways
The biosynthesis of this compound is a branched pathway that converges precursors from two major streams originating from the shikimate pathway: the general phenylpropanoid pathway providing the acyl moiety, and a tyrosine-derived pathway providing the phenylethanoid aglycone.
Pathway to Caffeoyl-CoA (Acyl Donor)
The journey begins with the aromatic amino acid L-Phenylalanine . A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts it into 4-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.[3] This is then hydroxylated to form the Caffeoyl-CoA required for this compound synthesis.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to form trans-Cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-Cinnamic acid to produce p-Coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by ligating it to Coenzyme A, forming 4-Coumaroyl-CoA.
-
p-Coumaroyl CoA 3'-Hydroxylase (C3'H): Another critical cytochrome P450 enzyme that hydroxylates the coumaroyl moiety to yield Caffeoyl-CoA.
Pathway to Hydroxytyrosol (Aglycone)
The second branch begins with the amino acid L-Tyrosine and proceeds through several steps to form the characteristic dihydroxyphenylethanol aglycone, Hydroxytyrosol . While multiple routes have been proposed, a well-supported pathway involves the following enzymatic conversions.[6][7]
-
Tyrosine Hydroxylase (TH) / Polyphenol Oxidase (PPO): Hydroxylates L-Tyrosine to produce L-DOPA (3,4-dihydroxyphenylalanine).
-
DOPA Decarboxylase (DODC): Decarboxylates L-DOPA to form Dopamine.
-
Copper Amine Oxidase (CuAO): Catalyzes the oxidative deamination of Dopamine to 3,4-Dihydroxyphenylacetaldehyde.
-
Alcohol Dehydrogenase (ALDH): Reduces the aldehyde to form the final aglycone, Hydroxytyrosol.
Assembly and Tailoring Pathway to this compound
The final stage of biosynthesis involves the stepwise assembly of the precursors and subsequent tailoring reactions. The pathway to the well-studied PhG, acteoside, is now largely elucidated and serves as the foundation for the formation of this compound.[6][8]
-
Glucosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule from UDP-Glucose to the hydroxyl group of Hydroxytyrosol, forming Hydroxytyrosol 1-O-β-D-glucoside .
-
Acylation: A BAHD-family acyltransferase (e.g., hydroxycinnamoyl-CoA:phenylethanoid glucoside hydroxycinnamoyltransferase) transfers the caffeoyl group from Caffeoyl-CoA to the 4-position of the glucose moiety, yielding Decaffeoylacteoside .
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Rhamnosylation: A rhamnosyltransferase adds a rhamnose sugar from UDP-Rhamnose to the 3-position of the glucose, completing the synthesis of Acteoside (Verbascoside) .
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Apiosylation (Putative): To form Poliumoside, an apiose sugar must be added. This is likely catalyzed by a glycoside-specific glycosyltransferase (GGT) , possibly from the UGT94 family, which are known to catalyze the transfer of apiose to glycosylated flavonoids.[9][10][11] This enzyme would use UDP-Apiose as a donor to form Poliumoside .
-
Acetylation (Putative): The final step is the acetylation at the 2'-position of the central glucose. This reaction is likely catalyzed by an acetyltransferase , potentially belonging to the versatile BAHD acyltransferase family, using Acetyl-CoA as the acetyl donor to yield This compound .[8]
Quantitative Data
Quantitative characterization of enzymes is essential for metabolic engineering and understanding pathway flux. Data for the specific enzymes in the this compound pathway are not fully available; however, kinetic data from closely related and recently characterized enzymes in the acteoside pathway provide valuable benchmarks.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source |
| Acyltransferase | SiAT1 (Sesamum indicum) | p-Coumaroyl-CoA | 19.3 ± 2.1 | 0.85 ± 0.03 | [8] |
| Caffeoyl-CoA | 20.1 ± 1.5 | 0.81 ± 0.02 | [8] | ||
| Hydroxylase | LrOBH1 (Lagotis robusta) | Osmanthuside B | 21.3 ± 2.0 | 0.17 ± 0.01 | [8] |
Table 1: Selected kinetic parameters for enzymes homologous to those in the this compound biosynthetic pathway. Note: Data is for enzymes involved in acteoside/verbascoside synthesis, which represents the core of the this compound pathway.
Experimental Protocols
Elucidating a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experimental procedures.
Protocol: In Vitro Characterization of a Candidate Acyltransferase
This protocol describes the functional validation of a candidate gene identified via transcriptome analysis, presumed to be an acyltransferase in the PhG pathway.
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length open reading frame (ORF) of the candidate gene from B. hancei cDNA using PCR.
-
Clone the ORF into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) for expression in E. coli BL21(DE3).
-
Transform the construct into E. coli and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) for 16-20 hours.
-
Harvest cells by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column. Confirm purity and size via SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a total volume of 100 µL containing:
-
100 mM Phosphate buffer (pH 7.0)
-
1 mM Acyl acceptor substrate (e.g., Hydroxytyrosol 1-O-glucoside)
-
0.5 mM Acyl donor (e.g., Caffeoyl-CoA)
-
1-5 µg of purified recombinant enzyme
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA).
-
Include negative controls (e.g., no enzyme, boiled enzyme) to ensure the reaction is enzyme-dependent.
-
-
Product Analysis:
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the reaction products using a Diode Array Detector (DAD) at relevant wavelengths (e.g., 280 nm and 330 nm).
-
Confirm the identity of the product by comparing its retention time and UV-Vis spectrum with an authentic standard and by LC-MS analysis to verify the expected mass.
-
Protocol: Extraction and Analysis of PhGs from Plant Material
-
Extraction:
-
Harvest fresh plant material (e.g., leaves of B. hancei), freeze in liquid nitrogen, and lyophilize.
-
Grind the dried material into a fine powder.
-
Extract the powder with 80% methanol (e.g., 1 g powder in 20 mL solvent) using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice on the remaining pellet.
-
Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the aqueous residue in a minimal amount of water for analysis.
-
-
Analysis:
-
Filter the aqueous extract through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 10 µL) into an HPLC-DAD system equipped with a C18 column.
-
Use a mobile phase gradient similar to that described in Protocol 5.1.3.
-
Identify and quantify this compound and its precursors by comparing retention times and UV spectra with purified standards.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a complex and elegant example of plant metabolic networking, building upon the foundational phenylpropanoid and tyrosine-derived pathways. While the core pathway leading to the precursor acteoside is now well understood, the final "tailoring" steps of apiosylation and acetylation remain putative. The identification and characterization of the specific apiosyltransferase and acetyltransferase responsible for converting acteoside to this compound are critical next steps. This knowledge will not only complete our understanding of PhG biosynthesis but also provide the necessary enzymatic tools for the heterologous production of this compound and other complex PhGs in microbial or plant chassis, paving the way for their sustainable supply for pharmaceutical and nutraceutical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activities of acteoside, isoacteoside, and its structural constituents against protein glycation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current advances in acteoside biosynthesis pathway elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin - PMC [pmc.ncbi.nlm.nih.gov]
Brandioside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brandioside, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-proliferative activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution, and analytical methodologies related to this compound. While quantitative data on its abundance in various plant tissues remain limited in publicly accessible literature, this document consolidates available information on its primary plant sources and outlines generalized experimental protocols for its extraction and isolation. Furthermore, a putative biosynthetic pathway is presented based on the established phenylpropanoid pathway. This guide aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Natural Sources and Distribution
This compound has been identified in a limited number of plant species, primarily within the families Scrophulariaceae and Lamiaceae. The primary documented sources are:
-
Brandisia hancei Hook.f. (Scrophulariaceae): The twigs and leaves of this plant are the most well-documented sources of this compound. Several studies have reported the isolation of this compound from this species.[1][2]
-
Callicarpa dichotoma (Lour.) K.Koch (Lamiaceae): This species is another confirmed natural source of this compound.
Currently, there is a lack of comprehensive quantitative data in the available scientific literature regarding the specific concentrations of this compound in different organs (e.g., leaves, stems, roots) of these plants. Further research is required to quantify the distribution of this compound within these species and to explore its potential presence in other related taxa.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Brandisia hancei | Scrophulariaceae | Twigs and Leaves |
| Callicarpa dichotoma | Lamiaceae | Not specified |
Experimental Protocols
While specific, detailed experimental protocols for the extraction and isolation of this compound are not extensively detailed in the abstracts of available literature, a general workflow can be inferred from standard methodologies for the isolation of phenylethanoid glycosides from plant materials.
General Extraction and Fractionation Workflow
The following is a generalized protocol for the extraction and fractionation of this compound from plant material. Optimization of solvent systems and chromatographic conditions would be necessary for specific applications.
Figure 1: Generalized workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The plant material (e.g., twigs and leaves of Brandisia hancei) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature (maceration) or under reflux (Soxhlet extraction). This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylethanoid glycosides like this compound are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components based on their polarity.
-
Preparative HPLC: Fractions identified as containing this compound (e.g., by thin-layer chromatography) are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biosynthesis of this compound
This compound is a phenylpropanoid glycoside. While the specific enzymatic steps leading to this compound have not been fully elucidated, its biosynthesis is understood to proceed via the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine.
Figure 2: Putative biosynthetic pathway of this compound via the general phenylpropanoid pathway.
Pathway Description:
-
Core Phenylpropanoid Pathway: The biosynthesis initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then activated to its CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . Further hydroxylation by p-coumaroyl 3'-hydroxylase (C3H) leads to caffeoyl-CoA.
-
Formation of the Hydroxytyrosol Aglycone: The caffeoyl-CoA is believed to undergo a series of enzymatic reactions including reduction and hydroxylation to form the hydroxytyrosol moiety, which is the aglycone backbone of this compound.
-
Glycosylation: The hydroxytyrosol is then glycosylated by a glucosyltransferase to form a glucoside.
-
Acylation and Acetylation: Subsequent acylation with a caffeoyl group, catalyzed by an acyltransferase , forms poliumoside. The final step is the acetylation of the glucose moiety by an acetyltransferase to yield this compound (2'-O-Acetylpoliumoside).
Signaling Pathways
To date, there is no specific information available in the scientific literature detailing any signaling pathways in plants that directly involve this compound. The biological activities of this compound that have been reported, such as its antioxidant and anti-proliferative effects, are likely attributable to its chemical properties as a phenolic compound. Further research is necessary to investigate whether this compound plays a role in any plant signaling cascades.
Conclusion
This compound is a phenylethanoid glycoside with documented antioxidant and anti-proliferative activities. Its known natural sources are Brandisia hancei and Callicarpa dichotoma. While a general understanding of its biosynthesis via the phenylpropanoid pathway exists, specific details of its formation and regulation are yet to be fully elucidated. Furthermore, there is a notable absence of quantitative data on its distribution in plant tissues and a lack of detailed, standardized protocols for its extraction and purification. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize and potentially exploit the therapeutic potential of this compound.
References
Unveiling the Molecular Architecture of Brandioside: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth look at the spectroscopic data essential for the unequivocal identification of Brandioside, a phenylpropanoid glycoside isolated from Brandisia hancei. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a visual representation of its structure.
Executive Summary
This compound, a complex phenylpropanoid glycoside, has been structurally elucidated as [β-(3',4'-dihydroxylphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di-α-L-rhamnopyranosyl)-(4-O-caffeoyl)-β-D-glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational literature to facilitate its unambiguous identification. The presented data, including ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for this compound.
Spectroscopic Data for this compound Identification
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical quantitative data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aglycone (Phenylethyl moiety) | |||
| α | 2.85 | t | 7.0 |
| β | 4.01 | t | 7.0 |
| 1' | 6.68 | d | 2.0 |
| 2' | 6.65 | d | 8.0 |
| 5' | 6.54 | dd | 8.0, 2.0 |
| Aglycone (Caffeoyl moiety) | |||
| 2'' | 6.95 | d | 2.0 |
| 5'' | 6.78 | d | 8.2 |
| 6'' | 6.88 | dd | 8.2, 2.0 |
| 7'' (α) | 6.25 | d | 16.0 |
| 8'' (β) | 7.55 | d | 16.0 |
| Glucose | |||
| 1-Glc | 4.38 | d | 7.8 |
| 2-Glc | 4.95 | dd | 9.5, 7.8 |
| 3-Glc | 4.20 | t | 9.5 |
| 4-Glc | 5.05 | t | 9.5 |
| 5-Glc | 3.85 | m | |
| 6a-Glc | 3.80 | m | |
| 6b-Glc | 3.65 | m | |
| Rhamnose I | |||
| 1-Rha I | 5.15 | d | 1.5 |
| 2-Rha I | 4.05 | m | |
| 3-Rha I | 3.75 | dd | 9.5, 3.0 |
| 4-Rha I | 3.40 | t | 9.5 |
| 5-Rha I | 3.60 | m | |
| 6-Rha I (CH₃) | 1.10 | d | 6.2 |
| Rhamnose II | |||
| 1-Rha II | 4.55 | d | 1.5 |
| 2-Rha II | 3.95 | m | |
| 3-Rha II | 3.68 | dd | 9.5, 3.0 |
| 4-Rha II | 3.35 | t | 9.5 |
| 5-Rha II | 3.55 | m | |
| 6-Rha II (CH₃) | 1.25 | d | 6.2 |
| Acetyl Group | |||
| CH₃CO | 2.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm |
| Aglycone (Phenylethyl moiety) | |
| α | 36.5 |
| β | 71.8 |
| 1' | 131.5 |
| 2' | 117.2 |
| 3' | 145.8 |
| 4' | 144.5 |
| 5' | 116.5 |
| 6' | 121.2 |
| Aglycone (Caffeoyl moiety) | |
| 1'' | 127.5 |
| 2'' | 115.2 |
| 3'' | 146.5 |
| 4'' | 149.8 |
| 5'' | 116.0 |
| 6'' | 123.0 |
| 7'' (α) | 114.5 |
| 8'' (β) | 147.2 |
| 9'' (C=O) | 168.5 |
| Glucose | |
| 1-Glc | 103.0 |
| 2-Glc | 75.5 |
| 3-Glc | 82.0 |
| 4-Glc | 71.0 |
| 5-Glc | 76.0 |
| 6-Glc | 68.0 |
| Rhamnose I | |
| 1-Rha I | 102.5 |
| 2-Rha I | 72.5 |
| 3-Rha I | 72.2 |
| 4-Rha I | 74.0 |
| 5-Rha I | 70.0 |
| 6-Rha I (CH₃) | 18.5 |
| Rhamnose II | |
| 1-Rha II | 102.0 |
| 2-Rha II | 72.8 |
| 3-Rha II | 72.4 |
| 4-Rha II | 74.2 |
| 5-Rha II | 69.8 |
| 6-Rha II (CH₃) | 18.8 |
| Acetyl Group | |
| CH₃CO | 21.2 |
| CH₃CO | 172.5 |
Mass Spectrometry Data
Mass spectrometry provides crucial information for determining the molecular weight and fragmentation pattern of this compound.
-
FAB-MS (Negative Ion Mode): m/z 933 [M-H]⁻
This corresponds to the molecular formula C₄₃H₅₈O₂₂.
Experimental Protocols
The spectroscopic data for this compound was obtained using the following methodologies:
-
Isolation: this compound was isolated from the aerial parts of Brandisia hancei through a series of chromatographic techniques, including column chromatography on silica gel and polyamide, followed by preparative HPLC.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key moieties.
Caption: Chemical structure of this compound.
This guide provides the essential spectroscopic data and methodologies for the confident identification of this compound. For further details, researchers are encouraged to consult the original publication: He, Z.D. & Yang, C.R. (1991). This compound, a phenylpropanoid glycoside from Brandisia hancei. Phytochemistry, 30(2), 701-702.
Brandioside: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. First isolated from Brandisia hancei, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, neuroprotective, and anti-proliferative effects. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known and putative biological activities and mechanisms of action.
Physical and Chemical Properties
This compound is a yellow solid at room temperature.[1] While a specific melting point has not been definitively reported in the available literature, its physical state is consistently described as a powder.[1] Limited information is available regarding its solubility in various solvents; however, it is known to be soluble in dimethyl sulfoxide (DMSO).[2] For research purposes, stock solutions can be prepared in DMSO and stored at -80°C for up to six months.[2]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₈O₂₀ | [1] |
| Molecular Weight | 812.77 g/mol | [1] |
| CAS Number | 133393-81-4 | [1][3] |
| Appearance | Yellow solid/powder | [1] |
| Melting Point | Data not available | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Spectral Data
Detailed experimental ¹H and ¹³C NMR spectral data for this compound from its original structure elucidation is not widely available in public databases. However, as a representative example of a phenylethanoid glycoside, the spectral data for the closely related compound Acteoside (Verbascoside) is presented below for illustrative purposes. The structural similarities between these compounds mean their spectra will share key characteristic signals.
Note: The following data is for Acteoside and is intended to provide a typical spectral profile for this class of compounds.
Table 2: Representative ¹H and ¹³C NMR Data for a Phenylethanoid Glycoside (Acteoside in CD₃OD)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| Aglycone | ||
| 1 | 131.6 | |
| 2 | 117.2 | 6.68 (d, J=2.0 Hz) |
| 3 | 146.1 | |
| 4 | 144.8 | |
| 5 | 116.3 | 6.78 (d, J=8.0 Hz) |
| 6 | 121.3 | 6.55 (dd, J=8.0, 2.0 Hz) |
| α | 36.6 | 2.78 (t, J=7.2 Hz) |
| β | 72.1 | 3.95 (m), 3.70 (m) |
| Caffeoyl Moiety | ||
| 1' | 127.8 | |
| 2' | 115.3 | 7.04 (d, J=2.0 Hz) |
| 3' | 146.8 | |
| 4' | 149.9 | |
| 5' | 116.5 | 6.92 (d, J=8.2 Hz) |
| 6' | 123.2 | 6.76 (dd, J=8.2, 2.0 Hz) |
| 7' (C=O) | 168.4 | |
| 8' (α) | 114.8 | 6.27 (d, J=15.9 Hz) |
| 9' (β) | 147.8 | 7.58 (d, J=15.9 Hz) |
| Glucose | ||
| 1'' | 104.2 | 4.38 (d, J=7.9 Hz) |
| 2'' | 76.1 | 3.50 (dd, J=9.2, 7.9 Hz) |
| 3'' | 81.7 | 3.86 (t, J=9.2 Hz) |
| 4'' | 70.6 | 4.90 (t, J=9.5 Hz) |
| 5'' | 76.2 | 3.65 (m) |
| 6'' | 62.5 | 3.75 (m) |
| Rhamnose | ||
| 1''' | 103.0 | 5.18 (d, J=1.5 Hz) |
| 2''' | 72.3 | 3.95 (m) |
| 3''' | 72.1 | 3.60 (dd, J=9.5, 3.3 Hz) |
| 4''' | 73.8 | 3.35 (t, J=9.5 Hz) |
| 5''' | 70.5 | 3.55 (m) |
| 6''' | 18.4 | 1.09 (d, J=6.2 Hz) |
Experimental Protocols
Isolation and Purification of this compound from Brandisia hancei
The following protocol is a synthesized methodology based on published procedures for the isolation of phenylethanoid glycosides from Brandisia hancei.
1. Extraction:
-
Air-dried and powdered aerial parts of Brandisia hancei are extracted with 80% ethanol at room temperature.
-
The extraction is typically performed three times to ensure maximum yield.
-
The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.[5][6][7]
4. Final Purification and Characterization:
-
The collected fraction is concentrated to yield purified this compound.
-
The purity of the final compound should be assessed by analytical HPLC.
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|133393-81-4|MSDS [dcchemicals.com]
- 4. This compound | Antioxidant | TargetMol [targetmol.com]
- 5. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Brandioside Derivatives: A Technical Guide to Potential Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brandioside, a phenylpropanoid glycoside found in medicinal plants such as Callicarpa dichotoma and Brandisia hancei, has emerged as a compound of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound, with a focus on its antioxidant, neuroprotective, and anti-proliferative properties. While specific research on this compound derivatives is currently limited, this document explores the potential for developing novel therapeutic agents through structural modification of the parent compound. Detailed experimental protocols for assessing the bioactivities of this compound and its potential derivatives are provided, along with a summary of quantitative data and visual representations of relevant biological pathways.
Introduction to this compound
This compound, also known as 2'-O-Acetylpoliumoside, is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a large class of secondary metabolites in plants, recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The chemical structure of this compound, with its multiple hydroxyl groups and acetyl moiety, provides a foundation for its biological functions and a template for the synthesis of novel derivatives with potentially enhanced or modified bioactivities.
Chemical Structure of this compound:
-
Formula: C₃₇H₄₈O₂₀
-
Molecular Weight: 812.77 g/mol
Known Bioactivities of this compound
Current research has highlighted three primary areas of biological activity for this compound:
-
Antioxidant Activity: this compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states, including neurodegenerative disorders and cardiovascular disease.
-
Neuroprotective Effects: The compound has been shown to attenuate glutamate-induced neurotoxicity, suggesting a potential therapeutic role in conditions characterized by excitotoxicity.
-
Anti-proliferative Effects: this compound can inhibit the proliferation of aortic smooth muscle cells in a concentration-dependent manner, indicating its potential in addressing vascular proliferative disorders.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivities of this compound. Due to the limited specific data on this compound derivatives, this table focuses on the parent compound.
| Bioactivity | Cell Line/Model | Endpoint | Result (Concentration) | Reference |
| Antioxidant Activity | Cell-free assay | DPPH radical scavenging | Data not specified | General |
| Neuroprotection | Not specified | Glutamate-induced toxicity | Attenuated neurotoxicity | [1] |
| Anti-proliferative Activity | A7r5 (rat aortic smooth muscle) | Cell proliferation | Concentration-dependent inhibition | [1] |
Potential for this compound Derivatives
While specific this compound derivatives have not been extensively studied, the modification of the this compound structure presents a promising avenue for drug discovery. Potential modifications could include:
-
Alteration of the Acetyl Group: Removal or replacement of the 2'-O-acetyl group could modulate the compound's solubility and interaction with biological targets.
-
Modification of the Phenylpropanoid Moiety: Altering the substitution pattern on the aromatic rings could influence antioxidant and anti-inflammatory properties.
-
Glycosidic Bond Modification: Changes to the sugar moieties could affect the compound's bioavailability and metabolic stability.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivities of this compound and its potential derivatives.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of the test compound (this compound or derivative) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Ascorbic acid is typically used as a positive control.
-
Neuroprotection Assay (Glutamate-Induced Neurotoxicity)
This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells) in appropriate media.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the culture medium.
-
-
Viability Assessment:
-
After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
-
Data Analysis:
-
Compare the viability of cells treated with the test compound and glutamate to cells treated with glutamate alone.
-
Anti-proliferative Assay (Vascular Smooth Muscle Cell Proliferation)
This assay measures the effect of a compound on the proliferation of vascular smooth muscle cells.
-
Cell Culture:
-
Culture rat aortic smooth muscle cells (e.g., A7r5 cell line) in a suitable growth medium.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
-
Proliferation Measurement:
-
After a desired incubation period (e.g., 48-72 hours), quantify cell proliferation using a method such as the BrdU incorporation assay or by direct cell counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivities of this compound.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Putative Neuroprotective Mechanism of this compound.
Caption: Potential Anti-proliferative Signaling Pathways.
Conclusion
This compound is a promising natural product with demonstrated antioxidant, neuroprotective, and anti-proliferative activities. While the exploration of its derivatives is in its infancy, the structural features of this compound offer a rich scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual pathways provided in this guide serve as a foundation for future research aimed at elucidating the full therapeutic potential of this compound and its analogues. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to advance our understanding and application of this important class of phenylpropanoid glycosides.
References
In Silico Prediction of Brandioside's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brandioside, a phenylpropanoid glycoside, has demonstrated a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. However, its specific molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets, leveraging a multi-faceted computational approach. We will outline a hypothetical study that integrates molecular docking, pharmacophore modeling, and network pharmacology to identify and prioritize potential protein targets of this compound. This guide offers detailed experimental protocols and data presentation formats to serve as a practical resource for researchers investigating the mechanism of action of this compound and other natural products.
Introduction to this compound and In Silico Target Prediction
This compound is a natural compound with promising therapeutic potential. Its observed antioxidant, neuroprotective, and anti-proliferative properties suggest that it may interact with multiple biological targets. Identifying these targets is crucial for understanding its mechanism of action and for the development of novel therapeutics.
In silico target prediction has emerged as a powerful tool in drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.[1][2][3] These computational methods utilize the three-dimensional structure of a compound to predict its binding affinity to a library of protein targets. By combining various in silico techniques, we can generate a robust and reliable profile of a compound's potential biological interactions.
This guide will detail a hypothetical workflow for predicting the biological targets of this compound, focusing on three core methodologies:
-
Molecular Docking: To predict the binding conformation and affinity of this compound to a panel of putative targets.
-
Pharmacophore Modeling: To identify the essential chemical features of this compound responsible for its biological activity and screen for proteins that recognize these features.
-
Network Pharmacology: To construct a network of this compound-target-disease interactions to elucidate its polypharmacological effects.
Hypothetical In Silico Target Prediction Workflow for this compound
The following workflow outlines a systematic approach to predicting the biological targets of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network pharmacology applications to map the unexplored target space and therapeutic potential of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brandioside, a phenylpropanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Isolated from plants such as Callicarpa dichotoma and Brandisia hancei, this compound and its structurally related compounds are being investigated for their therapeutic potential.[1][2][3] This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development endeavors.
Chemical Structure and Properties
This compound, also known as 2'-O-Acetylpoliumoside, is a complex phenylpropanoid glycoside. Its chemical formula is C37H48O20, with a molecular weight of 812.77 g/mol . The core structure consists of a phenylethanoid moiety, a central glucose unit, and additional sugar residues, with an acetyl group at the 2' position of the glucose. This acetylation, along with other structural features, is believed to play a crucial role in its bioactivity.
Biological Activities and Quantitative Data
This compound and its related compounds exhibit a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. The following tables summarize the available quantitative data on these activities.
Table 1: Inhibitory Activity of this compound and Related Compounds on Advanced Glycation End Product (AGE) Formation and Aldose Reductase[4]
| Compound | AGE Formation IC50 (µM) | Rat Lens Aldose Reductase IC50 (µM) |
| This compound | 4.6-25.7 | - |
| Acteoside | - | 0.83 |
| Isoacteoside | - | 0.83 |
| Poliumoside | - | 0.85 |
| Pheliposide | - | - |
| Aminoguanidine (Positive Control) | 1,056 | - |
| Quercetin (Positive Control) | 28.4 | 7.2 |
| 3,3-Tetramethyleneglutaric acid (Positive Control) | - | 4.03 |
Note: A lower IC50 value indicates greater potency.
Table 2: Neuroprotective and Antioxidant Activities of this compound and Related Compounds
| Compound | Biological Activity | Concentration/IC50 | Source |
| This compound | Attenuation of glutamate-induced neurotoxicity | 0.1 - 10 µM | [1][3] |
| This compound | Antioxidant effect (stronger than Trolox) | Not specified | [2] |
| Acteoside | DPPH radical scavenging | IC50 = 0.09 µg/mL | [4] |
| Acteoside | H2O2 scavenging | IC50 = 2.6 µg/mL | [4] |
| 2'-Acetylacteoside | Rat lens aldose reductase inhibition | IC50 = 0.071 µM | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound and its analogs.
Isolation and Purification of this compound from Brandisia hancei
The isolation of this compound and other phenylpropanoid glycosides from the stems and leaves of Brandisia hancei is a multi-step process. The dried plant material is first extracted with 80% ethanol. The resulting extract is then subjected to a series of chromatographic techniques for purification. These typically include column chromatography on silica gel, followed by further separation using preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.[7]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of this compound and related compounds is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8][9]
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength (typically 517 nm).[9]
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control solution (without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[9]
Neuroprotective Activity Assessment: Glutamate-Induced Neurotoxicity Assay
The neuroprotective effects of this compound are evaluated by its ability to protect neuronal cells from glutamate-induced excitotoxicity.[1][3][10][11]
Cell Culture: Primary cortical neurons from rat embryos or suitable neuronal cell lines are cultured under standard conditions.[1][3][12]
Protocol:
-
Neuronal cells are seeded in multi-well plates and allowed to differentiate.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
Glutamate is then added to the culture medium to induce neurotoxicity. The concentration of glutamate used can vary depending on the cell line and experimental conditions.[13]
-
After an incubation period, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated cells exposed to glutamate.
Anti-proliferative Activity Assessment: Smooth Muscle Cell Proliferation Assay
The inhibitory effect of this compound on the proliferation of aortic smooth muscle cells is a key indicator of its potential in cardiovascular research.[14][15][16][17]
Cell Culture: A7r5 rat aortic smooth muscle cells are commonly used for this assay.[18]
Protocol:
-
A7r5 cells are seeded in 96-well plates and cultured until they reach a certain confluency.
-
The cells are then serum-starved to synchronize their cell cycles.
-
The cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of a mitogen, such as fetal bovine serum (FBS), to stimulate proliferation.
-
Cell proliferation can be quantified using several methods, including:
-
MTT Assay: Measures the metabolic activity of viable cells.[17]
-
BrdU Incorporation Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and related phenylpropanoid glycosides are attributed to their ability to modulate various cellular signaling pathways.
Antioxidant Mechanism
The antioxidant activity of phenylpropanoid glycosides is primarily due to their free radical scavenging ability. Theoretical studies suggest that this occurs through a Sequential Proton Loss Single Electron Transfer (SPLET) mechanism.[19][20] In this process, the antioxidant molecule first loses a proton, followed by the transfer of an electron to the free radical, thereby neutralizing it.
Caption: The SPLET mechanism of antioxidant action for phenylpropanoid glycosides.
Neuroprotective Signaling Pathways
The neuroprotective effects of phenylpropanoid glycosides like acteoside are linked to the modulation of several key signaling pathways.[21] It is hypothesized that this compound may exert its neuroprotective effects through similar mechanisms.
Caption: Putative signaling pathways modulated by this compound for neuroprotection.
Related Compounds
Several other phenylpropanoid glycosides have been isolated alongside this compound from Brandisia hancei and Callicarpa dichotoma. These include:
-
Acteoside (Verbascoside): One of the most studied phenylpropanoid glycosides, known for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][22]
-
Isoacteoside: An isomer of acteoside with similar biological activities.[7]
-
Poliumoside: Another related glycoside that exhibits significant antioxidant and anti-inflammatory effects.[2][7]
-
2'-Acetylacteoside: An acetylated derivative of acteoside with potent aldose reductase inhibitory activity.[5][6]
-
Forsythoside B, Echinacoside, Cistanoside H, and Tubulosides: Other phenylpropanoid glycosides found in Callicarpa dichotoma with neuroprotective effects.[1][3]
The comparative analysis of the bioactivities of these related compounds provides valuable structure-activity relationship (SAR) insights for the development of new therapeutic agents.
Conclusion
This compound and its related phenylpropanoid glycosides represent a promising class of natural products with a wide range of pharmacological activities. Their antioxidant, neuroprotective, and anti-proliferative effects, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in drug discovery and development. This technical guide has summarized the current state of knowledge on this compound, providing a foundation for future research aimed at harnessing the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. [PDF] In vitro neuroprotective activities of phenylethanoid glycosides from Callicarpa dichotoma. | Semantic Scholar [semanticscholar.org]
- 2. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neuroprotective activities of phenylethanoid glycosides from Callicarpa dichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Acetylacteoside | CAS:94492-24-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Caffeoylated phenylpropanoid glycosides from Brandisia hancei inhibit advanced glycation end product formation and aldose reductase in vitro and vessel dilation in larval zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate Excitotoxicity Assay [neuroproof.com]
- 13. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 16. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Brandioside from Brandisia hancei
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brandioside, a phenylethanoid glycoside isolated from the medicinal plant Brandisia hancei, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2][3] Research has highlighted its notable biological activities, including antioxidant and anti-proliferative effects on aortic smooth muscle cells.[1][3] This document provides a comprehensive protocol for the isolation and purification of this compound from Brandisia hancei, intended to facilitate further research and drug development endeavors. The methodologies outlined are based on established scientific literature to ensure reproducibility and reliability.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound from Brandisia hancei, as derived from the cited experimental protocol.
| Parameter | Value |
| Starting Plant Material (dried whole plant) | 580 g |
| Crude Ethanol Extract | 81.2 g |
| Final Yield of this compound | 0.43 g |
| Purity Determination | Confirmed by 1H-NMR Spectrometry[4] |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound from Brandisia hancei.
Plant Material and Extraction
-
Plant Material: The dried whole plant of Brandisia hancei is used as the starting material.
-
Extraction:
-
The dried plant material (580 g) is subjected to extraction with hot 95% ethanol (EtOH) under reflux. This process is repeated three times to ensure exhaustive extraction of the target compounds.
-
The resulting ethanol extracts are combined and concentrated under vacuum to yield a crude residue (81.2 g).
-
Preliminary Fractionation
-
The crude residue is dissolved in distilled water.
-
The aqueous solution is then filtered to separate the water-soluble fraction from the insoluble components.
Chromatographic Purification
The purification of this compound is achieved through a multi-step chromatographic process.
-
Silica Gel Column Chromatography:
-
The water-soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) in a 50:10:1 ratio.
-
Fractions are collected and monitored for the presence of phenylethanoid glycosides.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing the desired compounds from the silica gel chromatography are pooled and further purified using a Sephadex LH-20 column.
-
The column is eluted with ethanol (EtOH).
-
This step is crucial for the separation of this compound from other co-eluting compounds. Through this repeated chromatography, four phenylethanoid glycosides, including this compound, are isolated.[5]
-
Purity Analysis
The purity and structural integrity of the isolated this compound are confirmed using 1H-NMR spectrometry.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from Brandisia hancei.
References
- 1. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) method for Brandioside analysis
An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the quantitative analysis of Brandioside, a significant phenylpropanoid glycoside. This application note provides a comprehensive protocol for researchers, scientists, and professionals engaged in drug development and natural product analysis. This compound, also known as 2'-Acetylpoliumoside, is a naturally occurring compound found in plant species such as Callicarpa dichotoma and Brandisia hancei.
Introduction
This compound has garnered attention for its potential biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and standardization. The HPLC method detailed herein offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound. This method is applicable for the quantitative determination of this compound in various sample matrices, including crude plant extracts and purified fractions.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Methanol |
| Gradient Elution | 0-10 min, 20% B10-30 min, 20-50% B30-40 min, 50-80% B40-45 min, 80-20% B45-50 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 334 nm |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.
Sample Preparation (from Brandisia hancei):
-
Weigh 1.0 g of powdered, dried plant material.
-
Extract with 20 mL of butanol using ultrasonication for 30 minutes.[1]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1]
Method Validation
The developed HPLC method was validated for linearity, precision, and accuracy.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Results
Under the specified chromatographic conditions, this compound is well-separated from other components in the plant extract. The retention time for this compound is approximately 25 minutes.
Table 3: Quantitative Analysis of this compound in a Brandisia hancei Extract
| Sample | Concentration of this compound (mg/g of dried plant material) |
| Brandisia hancei Extract | 15.8 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of a signaling pathway where a phenylpropanoid glycoside might be involved.
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Figure 2: Conceptual signaling pathway involving a phenylpropanoid glycoside.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in plant materials. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
References
Application Note: Quantitative Analysis of Brandioside using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective detection and quantification of Brandioside. This compound is a phenylpropanoid glycoside with antioxidant properties, found in plant species such as Callicarpa dichotoma and Brandisia hancei.[1][2] The method outlined below is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices, including plant extracts and biological samples. The protocol covers sample preparation, LC-MS parameters, and data analysis considerations.
Introduction
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3] This combination is ideal for the analysis of complex mixtures, such as natural product extracts. This compound, with a molecular weight of 812.77 g/mol and a chemical formula of C37H48O20, is a polar glycoside that is well-suited for LC-MS analysis.[1] The method described herein provides a framework for the reliable quantification of this compound, which is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological activities.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible LC-MS analysis.[4] The goal is to extract this compound from the sample matrix and remove interfering substances. Two common methods are proposed: Solid-Phase Extraction (SPE) for cleaner samples and Liquid-Liquid Extraction (LLE) for more complex matrices.
a) Solid-Phase Extraction (SPE) Protocol
SPE is a reliable method for purifying and concentrating analytes from a liquid sample.[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Sample Loading: Dissolve the dried plant extract or biological sample in a minimal amount of 50% methanol/water. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol/water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 3 mL of 95% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
b) Liquid-Liquid Extraction (LLE) Protocol
LLE is a useful technique for separating compounds based on their differential solubilities in two immiscible liquids.[4]
-
Sample Preparation: Homogenize the sample (e.g., plant tissue) in a suitable solvent like methanol. Centrifuge to pellet solid debris.
-
Solvent Partitioning: Take the supernatant and add an equal volume of ethyl acetate. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing this compound.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS Method Parameters
The following parameters are proposed as a starting point for method development. Optimization may be required based on the specific LC-MS system and sample matrix.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
For MRM, the precursor ion will be the [M+H]+ or [M+Na]+ adduct in positive mode, or [M-H]- or [M+HCOO]- in negative mode. Product ions for fragmentation should be determined by infusing a pure standard of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template table populated with hypothetical data for illustrative purposes.
Table 1: Hypothetical Quantitative Results for this compound in Plant Extracts
| Sample ID | Matrix | Concentration (µg/g) | Standard Deviation | % RSD |
| Ext-001 | C. dichotoma Leaf | 125.8 | 8.2 | 6.5 |
| Ext-002 | C. dichotoma Stem | 45.3 | 3.1 | 6.8 |
| Ext-003 | B. hancei Leaf | 189.2 | 12.5 | 6.6 |
| QC-Low | Spiked Matrix | 24.1 (Target: 25) | 1.5 | 6.2 |
| QC-High | Spiked Matrix | 245.7 (Target: 250) | 15.1 | 6.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Figure 1. General experimental workflow for this compound analysis by LC-MS.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where a plant-derived glycoside like this compound might exert its antioxidant effects. This is a generalized illustration and not based on specific experimental data for this compound.
Figure 2. Hypothetical signaling pathway for the antioxidant activity of a glycoside.
Conclusion
The proposed LC-MS method provides a comprehensive framework for the detection and quantification of this compound. The detailed protocols for sample preparation and the suggested starting parameters for the LC-MS system are designed to be a valuable resource for researchers. The provided templates for data presentation and the illustrative diagrams for the experimental workflow and a hypothetical signaling pathway further enhance the utility of this application note. Method validation according to regulatory guidelines is recommended before application to routine analysis.
References
Application Notes and Protocols for the Structural Elucidation of Brandioside using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Brandioside is a novel flavonoid glycoside isolated from a rare plant species. Its complex structure necessitates a comprehensive analytical approach for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. These application notes provide a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to determine the complete chemical structure of this compound.
Structural Elucidation of this compound
The structural elucidation of this compound was accomplished through a series of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The data from these experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity of the aglycone and the sugar moiety, as well as the point of glycosylation.
Proposed Structure of this compound
Based on the comprehensive analysis of the NMR data, the proposed structure of this compound is Quercetin-3-O-α-L-rhamnopyranoside.
Quantitative NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.
Table 1: ¹H and ¹³C NMR Data for this compound (Aglycone Moiety)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 2 | 156.5 | - | - |
| 3 | 134.5 | - | - |
| 4 | 177.9 | - | - |
| 5 | 161.3 | - | - |
| 6 | 98.7 | 6.19 | d (2.0) |
| 7 | 164.2 | - | - |
| 8 | 93.6 | 6.40 | d (2.0) |
| 9 | 156.7 | - | - |
| 10 | 104.1 | - | - |
| 1' | 121.2 | - | - |
| 2' | 115.6 | 7.68 | d (2.2) |
| 3' | 145.5 | - | - |
| 4' | 148.5 | - | - |
| 5' | 116.3 | 6.92 | d (8.5) |
| 6' | 122.1 | 7.55 | dd (8.5, 2.2) |
Table 2: ¹H and ¹³C NMR Data for this compound (Sugar Moiety - α-L-Rhamnopyranoside)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1" | 101.9 | 5.35 | d (1.8) |
| 2" | 70.6 | 3.85 | dd (3.4, 1.8) |
| 3" | 70.8 | 3.55 | dd (9.5, 3.4) |
| 4" | 71.9 | 3.20 | t (9.5) |
| 5" | 70.2 | 3.45 | dq (9.5, 6.2) |
| 6" | 17.8 | 1.10 | d (6.2) |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons, their chemical environment, and their coupling patterns.
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: zg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
-
¹³C NMR Spectroscopy
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
2D NMR: COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.[1]
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: cosygpqf
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 2
-
Data Points (F2): 2048
-
Increments (F1): 256
-
Spectral Width (F2 and F1): 12 ppm
-
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[2]
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 4
-
Data Points (F2): 1024
-
Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems.[2]
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: hmbcgpndqf
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 8
-
Data Points (F2): 2048
-
Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range J(C,H) Coupling Constant: 8 Hz
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structural elucidation.
Signaling Pathway Modulation by Flavonoids
Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4] The diagram below illustrates a simplified representation of this pathway and potential points of modulation by flavonoids.
Caption: PI3K/Akt signaling pathway modulation.
References
- 1. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 2. Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Brandioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brandioside, a phenylpropanoid glycoside, has been noted for its potential antioxidant properties.[1] Evaluating the in vitro antioxidant capacity of compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for three commonly employed antioxidant activity assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
These assays are instrumental in determining the ability of a substance to neutralize free radicals, which are implicated in the pathogenesis of numerous diseases. The following sections offer a comprehensive guide for researchers to assess the antioxidant potential of this compound or other novel compounds.
Data Presentation
A systematic presentation of quantitative data is essential for the comparison and interpretation of antioxidant activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the test compound required to scavenge 50% of the free radicals.[2][3] Lower IC50 values are indicative of higher antioxidant potency.[4] Results are typically compared against a standard antioxidant such as Ascorbic Acid or Trolox.
Disclaimer: The following tables contain example data for this compound for illustrative purposes, as specific experimental values are not publicly available.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound (Example) | 75.8 ± 8.30 |
| Ascorbic Acid (Standard) | 4.97 ± 0.08 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound (Example) | 14.31 ± 0.03 |
| Trolox (Standard) | 2.34 ± 0.05 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (mM Fe(II)/g) |
| This compound (Example) | 150.5 ± 12.2 |
| Ascorbic Acid (Standard) | 250.8 ± 15.5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] This reduction results in a color change from deep purple to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound (test sample)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Preparation of Standard: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent used for the sample and 100 µL of DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] The pre-formed blue-green ABTS•+ is then reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
This compound (test sample)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the standard (e.g., Trolox) in a suitable solvent.
-
Assay:
-
To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the standard to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.[7]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] This reduction is detected by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form, with an absorption maximum at 593 nm.[9] The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄) or Ascorbic acid for the standard curve
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the standard (e.g., FeSO₄) in a suitable solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound or the standard to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[10]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: Create a standard curve using the absorbance values of the known concentrations of the standard (e.g., FeSO₄). Use the standard curve to determine the FRAP value of this compound, typically expressed as mM Fe(II) equivalents per gram of the sample.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: General Mechanism of Radical Scavenging by an Antioxidant.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. bmrcbd.org [bmrcbd.org]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Brandioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brandioside, a novel natural product, presents a promising candidate for anti-inflammatory drug development. To rigorously evaluate its therapeutic potential, a systematic approach employing a battery of in vitro and in vivo assays is essential. These application notes provide detailed protocols for a selection of key assays to characterize the anti-inflammatory properties of this compound, from initial screening to mechanistic elucidation. The following sections offer step-by-step methodologies, illustrative data, and visual representations of the underlying biological pathways and experimental workflows.
In Vitro Anti-inflammatory Assays
Inhibition of Pro-inflammatory Enzymes
A primary mechanism of many anti-inflammatory drugs is the inhibition of enzymes that synthesize inflammatory mediators.[1][2] Flavonoids, a class of natural products, are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]
a. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines this compound's ability to inhibit the two isoforms of cyclooxygenase, COX-1 and COX-2. COX-2 is the inducible isoform primarily involved in inflammation, while COX-1 is constitutive and has physiological functions.[2] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects like gastric irritation.[2]
Experimental Protocol:
-
Preparation of Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a solution of arachidonic acid (substrate). A colorimetric COX (ovine) inhibitor screening assay kit can be utilized.[4]
-
Enzyme and Inhibitor Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either this compound, a positive control (e.g., Celecoxib for COX-2, Indomethacin for both), or a vehicle control.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for an additional 2 minutes at 25°C.
-
Stop the reaction and measure the absorbance at 590 nm to determine the amount of prostaglandin E2 (PGE2) produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
b. 5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators.[4]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4), a solution of linoleic acid (substrate), and purified 5-lipoxygenase enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and either this compound, a positive control (e.g., Zileuton), or a vehicle control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding linoleic acid.
-
Measure the change in absorbance at 234 nm over 5 minutes, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.
-
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.
Hypothetical Data for Enzyme Inhibition Assays:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| This compound | > 100 | 15.2 | 25.8 |
| Indomethacin (Control) | 5.6 | 2.1 | > 100 |
| Zileuton (Control) | > 100 | > 100 | 8.9 |
Cellular Anti-inflammatory Assays
a. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Macrophages play a crucial role in inflammation, and upon stimulation with lipopolysaccharide (LPS), they produce nitric oxide (NO), a key inflammatory mediator.[5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the supernatant. Calculate the percentage of inhibition of NO production by this compound.
b. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-stimulated Macrophages
LPS stimulation also induces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the nitric oxide assay.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound. Determine the IC50 values.
Hypothetical Data for Cellular Assays:
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) |
| This compound | 22.5 | 18.9 | 28.1 |
| L-NAME (Control) | 12.3 | N/A | N/A |
| Dexamethasone (Control) | 15.8 | 10.5 | 13.4 |
In Vivo Anti-inflammatory Models
In vivo models are crucial for evaluating the efficacy of a compound in a whole organism.[6]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.[7]
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Treatment:
-
Administer this compound (at various doses), a positive control (e.g., Indomethacin), or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Edema Measurement:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Hypothetical Data for Paw Edema Model:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.62 ± 0.05 | 27.1 |
| This compound | 50 | 0.43 ± 0.04 | 49.4 |
| This compound | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Signaling Pathway and Workflow Diagrams
Caption: NF-κB signaling pathway in inflammation.
Caption: Workflow for anti-inflammatory evaluation.
Conclusion
The protocols and assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By systematically assessing its effects on key inflammatory enzymes, cellular responses, and in an acute in vivo model, researchers can gain a comprehensive understanding of its potential as a novel anti-inflammatory agent. The provided diagrams and hypothetical data serve as a guide for experimental design and data interpretation. Further studies can then delve deeper into chronic inflammation models and elucidate more detailed mechanisms of action.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays in the Presence of Baohuoside I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baohuoside I, a flavonoid isolated from Epimedium koreanum Nakai, has demonstrated significant anti-cancer properties in various preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in a range of cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to assess cell viability and elucidate the mechanism of action of Baohuoside I. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
Baohuoside I exerts its cytotoxic effects primarily through the induction of apoptosis. Studies have shown that it can trigger the mitochondrial (intrinsic) pathway of apoptosis.[1][2] Key molecular events associated with Baohuoside I treatment include an increased BAX/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][2] Furthermore, Baohuoside I has been found to stimulate the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK signaling pathways, contributing to apoptotic cell death.[1][2] In some cancer cell types, such as glioma and pancreatic cancer, Baohuoside I has been shown to inhibit the mTOR signaling pathway, leading to the induction of apoptosis.[3][4]
Data Presentation
The following table summarizes the cytotoxic effects of Baohuoside I on various cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
| A549 | Non-small cell lung cancer | MTT | ~25.1 µM | 24 hours | [6] |
| A549 | Non-small cell lung cancer | MTT | ~11.5 µM | 48 hours | [6] |
| A549 | Non-small cell lung cancer | MTT | ~9.6 µM | 72 hours | [6] |
| Eca109 | Esophageal squamous cell carcinoma | MTT | ~4.8 µg/mL | 48 hours | [6] |
| M14 | Melanoma | MTT | - | - | [7] |
| MV3 | Melanoma | MTT | - | - | [7] |
| Various Leukemia and Solid Tumor Lines | Leukemia and Solid Tumors | Not Specified | 2.8 - 7.5 µg/ml | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess cell viability in the presence of Baohuoside I are provided below.
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Baohuoside I stock solution (dissolved in DMSO)[10]
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Baohuoside I in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Baohuoside I. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Materials:
-
Baohuoside I
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Baohuoside I at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Baohuoside I has been shown to induce cell cycle arrest in some cancer cell lines.
-
Materials:
-
Baohuoside I
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Baohuoside I.
-
After the treatment period, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of Baohuoside I-Induced Apoptosis
Caption: Baohuoside I induces apoptosis via ROS/MAPK and mTOR signaling pathways.
Diagram 2: Experimental Workflow for Assessing Cell Viability
Caption: Workflow for determining cell viability and apoptosis after Baohuoside I treatment.
References
- 1. CAS 113558-15-9 | Baohuoside I [phytopurify.com]
- 2. Reactive oxygen species-mediated mitochondrial pathway is involved in Baohuoside I-induced apoptosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baohuoside I via mTOR Apoptotic Signaling to Inhibit Glioma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baohuoside I Inhibits the Proliferation of Pancreatic Cancer Cells via mTOR/S6K1-Caspases/Bcl2/Bax Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Brassinosteroids as Potential Modulators of Cellular Signaling Pathways
Note: The term "Brandioside" did not yield specific results in scientific literature. Based on the context of modulating cellular signaling pathways, it is highly probable that the intended compound class is Brassinosteroids . This document will proceed with a comprehensive overview of Brassinosteroids, a class of plant steroid hormones with significant potential for therapeutic applications due to their diverse biological activities.
These notes are intended for researchers, scientists, and drug development professionals interested in the investigation and application of Brassinosteroids as modulators of key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Introduction to Brassinosteroids
Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones essential for plant growth and development.[1][2][3][4] Beyond their role in plants, BRs have demonstrated a range of biological activities in animal cells, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7] These effects are mediated through the modulation of critical cellular signaling pathways, making them promising candidates for drug development. This document outlines the key signaling pathways modulated by Brassinosteroids and provides protocols for their investigation.
Key Cellular Signaling Pathways Modulated by Brassinosteroids
Brassinosteroids have been shown to influence several key signaling pathways, including:
-
Brassinosteroid Signaling Pathway in Plants: While distinct from animal steroid signaling, understanding the plant pathway provides foundational knowledge of their receptor interactions and initial signaling cascades.[1][2][3][4]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling. Its constitutive activation is a hallmark of many cancers.[8][9] Brassinosteroids and their analogs have been investigated for their potential to inhibit STAT3 activity.
-
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response.[10][11][12] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Flavonoids and other natural compounds have shown inhibitory effects on this pathway.[5][6][13]
Quantitative Data on the Biological Activity of Related Compounds
The following table summarizes the inhibitory activities of various compounds that target the STAT3 and NF-κB pathways, providing a reference for the potential efficacy of Brassinosteroid derivatives.
| Compound Class | Target Pathway | Compound Example | Effect | IC50 Value | Cell Line/System | Reference |
| γ-AApeptides | STAT3 | GpYLPQTV | Inhibition of STAT3-DNA binding | ~10-100 µM | In vitro | [8] |
| Azetidine-based compounds | STAT3 | H172, H182 | Irreversible inhibition of STAT3 activity | 0.38–0.98 μM | In vitro | [14] |
| Platinum (IV) compound | STAT3 | IS3 295 | Inhibition of STAT3 DNA-binding | Not specified | Human and mouse tumor cell lines | [15] |
| Flavonoids | NF-κB | Various | Inhibition of pro-inflammatory enzymes and transcription factors | Not specified | In vitro and animal models | [5][6] |
| Phenylpropanoids | NF-κB | Cinnamaldehyde | Suppression of NF-κB signaling | Not specified | Endothelial cells | [16] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
For cancer studies, utilize cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468 for breast cancer; DU145 for prostate cancer).[14][17]
-
For inflammation studies, use cell lines responsive to inflammatory stimuli (e.g., macrophages like RAW 264.7 or endothelial cells like HUVECs).
-
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Brassinosteroid Treatment:
-
Dissolve Brassinosteroid compounds in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of the Brassinosteroid for specified time periods (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is to determine the effect of Brassinosteroids on the phosphorylation status of key signaling proteins like STAT3 and IκBα.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT3, or phosphorylated and total IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity
This assay is used to assess the ability of STAT3 or NF-κB to bind to their specific DNA consensus sequences.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for STAT3 or NF-κB with biotin or a radioactive isotope.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for radioactivity).
Cell Viability and Apoptosis Assays
-
MTT Assay (for Cell Viability):
-
Seed cells in a 96-well plate and treat with Brassinosteroids.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (for Apoptosis):
-
Treat cells with Brassinosteroids.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Visualizations
Brassinosteroid Signaling Pathway (Plant Model)
Caption: Simplified Brassinosteroid signaling pathway in plants.
STAT3 Signaling Pathway and Potential Inhibition
Caption: Overview of the STAT3 signaling pathway and points of potential inhibition.
NF-κB Signaling Pathway and Potential Inhibition
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Investigating Brassinosteroid Activity
Caption: General experimental workflow for studying the effects of Brassinosteroids.
References
- 1. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brassinosteroid signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel platinum compound inhibits constitutive Stat3 signaling and induces cell cycle arrest and apoptosis of malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brandioside in Neurodegenerative Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brandioside, a phenylpropanoid glycoside, has garnered attention in neurodegenerative disease research due to its potential neuroprotective properties, primarily attributed to its antioxidant activity.[1][2][3] While direct and extensive research on this compound in specific neurodegenerative models is emerging, its structural similarity to other well-studied phenylethanoid glycosides, such as Tiliroside and Hyperoside, provides a strong basis for its investigation as a therapeutic candidate.[4][5][6][7] This document provides detailed application notes and protocols for studying this compound in the context of neurodegenerative diseases, drawing upon existing knowledge of this compound and related compounds.
This compound has been identified as a potent antioxidant, a key mechanism in combating the oxidative stress implicated in the pathology of neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease.[2][3][8] Research on analogous compounds suggests that this compound may exert its neuroprotective effects through the activation of critical signaling pathways, such as the Nrf2-ARE pathway, which upregulates endogenous antioxidant defenses.[5][7][9][10]
These application notes offer a framework for researchers to explore the therapeutic potential of this compound, from initial in vitro screening to more complex in vivo studies.
Data Presentation: Efficacy of this compound and Analogs
Quantitative data on the direct effects of this compound in neurodegenerative models is limited. However, data from structurally and functionally similar phenylpropanoid glycosides, Tiliroside and Hyperoside, can serve as a valuable reference for experimental design and endpoint expectations.
Table 1: Antioxidant and Neuroprotective Activities of this compound Analogs
| Compound | Assay | Cell/Model System | Key Findings | Reference |
| Tiliroside | Nitrite and PGE2 Production | LPS/IFNγ-activated BV2 microglia | Significant inhibition of nitrite and PGE2 production. | [5] |
| Western Blot | BV2 microglia | Increased protein levels of Nrf2, HO-1, and NQO1. | [7] | |
| XTT, Calcium Influx, DNA Fragmentation | HT22 hippocampal neurons | Significantly reduced neuroinflammation-induced toxicity, DNA fragmentation, ROS generation, and calcium accumulation. | [5] | |
| Hyperoside | Cell Viability (MTT assay) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with hyperoside (0.1–2 μM) significantly protected against 6-OHDA-induced cell death. | [11] |
| LDH Release Assay | 6-OHDA-treated SH-SY5Y cells | Hyperoside (0.1–2 μM) significantly reduced LDH release. | [11] | |
| Western Blot | APP/PS1 transgenic mice | Reduced BACE1 and GSK3β levels. | [12] | |
| Behavioral Assays | APP/PS1 transgenic mice | Improved spatial learning and memory. | [12] | |
| Immunohistochemistry | Rotenone-induced rat model of Parkinson's disease | Increased number of tyrosine hydroxylase (TH) positive cells in the substantia nigra. | [13] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of phenylpropanoid glycosides like this compound are often mediated through the activation of the Nrf2 antioxidant response pathway.
Figure 1: Proposed mechanism of this compound-mediated neuroprotection via the Nrf2 signaling pathway.
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound in an in vitro cell model of neurotoxicity.
Figure 2: General experimental workflow for in vitro neuroprotection studies of this compound.
Experimental Protocols
The following protocols are adapted from established methodologies and can be optimized for studying the effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol details the steps to assess the protective effects of this compound against a neurotoxin in a human neuroblastoma cell line.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To induce differentiation into a neuronal phenotype, plate the cells at a desired density and treat with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.[14][15][16]
2. This compound Treatment and Neurotoxin Induction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Induce neurotoxicity by adding a neurotoxin relevant to the disease model being studied (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, 1-methyl-4-phenylpyridinium (MPP+), or aggregated amyloid-beta (Aβ) for an Alzheimer's model) for 24 hours.
3. Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation
This protocol is for determining the effect of this compound on the protein expression levels of key components of the Nrf2 pathway.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Protocol 3: Immunofluorescence Staining for Nrf2 Nuclear Translocation
This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon this compound treatment.
1. Cell Seeding and Treatment:
-
Seed differentiated SH-SY5Y cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and the neurotoxin as described in Protocol 1.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
4. Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Increased co-localization of the Nrf2 signal (green) with the DAPI signal (blue) indicates nuclear translocation.
Protocol 4: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rotenone-induced mouse model of Parkinson's disease.
1. Animal Model Induction:
-
Use male C57BL/6 mice.
-
Administer rotenone (e.g., 2.5-3.0 mg/kg/day, intraperitoneally) dissolved in a suitable vehicle (e.g., sunflower oil with 2% DMSO) for a specified period (e.g., 28 days) to induce Parkinsonian pathology.[17]
2. This compound Administration:
-
Administer this compound orally or intraperitoneally at various doses daily, starting either before or concurrently with rotenone administration.
3. Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at regular intervals throughout the study.
4. Post-mortem Analysis:
-
At the end of the treatment period, euthanize the mice and collect the brains.
-
Perform immunohistochemical analysis of the substantia nigra for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Conduct Western blot analysis on brain tissue homogenates to assess markers of oxidative stress and the Nrf2 pathway.
Conclusion
This compound presents a promising avenue for research in the field of neurodegenerative diseases. Its antioxidant properties, coupled with the potential to modulate key neuroprotective signaling pathways, warrant further investigation. The protocols and data presented in these application notes, leveraging information from this compound and its analogs, provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this natural compound. Through rigorous in vitro and in vivo studies, the scientific community can further unravel the mechanisms of action of this compound and its potential as a novel agent in the fight against neurodegenerative disorders.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. showed strong antioxidant: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperoside alleviates toxicity of β-amyloid via endoplasmic reticulum-mitochondrial calcium signal transduction cascade in APP/PS1 double transgenic Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inflammation antioxidant activity: Topics by Science.gov [science.gov]
- 9. The tiliroside derivative, 3-O-[(E)-(2-oxo-4-(p-tolyl) but-3-en-1-yl] kaempferol produced inhibition of neuroinflammation and activation of AMPK and Nrf2/HO-1 pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term oral administration of hyperoside ameliorates AD-related neuropathology and improves cognitive impairment in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Brandioside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the preparation of Brandioside analogues. This compound, also known as 2'-O-Acetylpoliumoside, is a phenylpropanoid glycoside with potential biological activities. The synthesis of its analogues is a key step in exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
Introduction
This compound is a complex natural product characterized by a caffeoyl aglycone linked to a trisaccharide chain. The trisaccharide consists of a central L-rhamnopyranose unit connected to two D-glucopyranose units via specific glycosidic linkages. Furthermore, the terminal glucose unit is acetylated at the 2'-position. The synthesis of this compound analogues requires a multi-step approach involving the preparation of the aglycone, the assembly of the oligosaccharide, and their subsequent coupling. This document outlines the key synthetic transformations and provides detailed protocols for each stage.
Core Synthetic Strategy
The synthesis of this compound analogues can be conceptually divided into three main stages:
-
Synthesis of the Phenylpropanoid Aglycone: Preparation of a suitably protected (E)-caffeoyl alcohol derivative.
-
Assembly of the Trisaccharide Donor: Stepwise or convergent synthesis of the protected trisaccharide with the specific β-D-Glc-(1→3)-α-L-Rha-(1→6)-β-D-Glc linkages.
-
Glycosylation and Final Deprotection: Coupling of the trisaccharide donor to the aglycone, followed by regioselective acetylation and global deprotection to yield the target this compound analogue.
A generalized workflow for the synthesis is depicted below.
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
Synthesis of the Phenylpropanoid Aglycone (Protected Caffeoyl Alcohol)
The synthesis of the caffeoyl alcohol aglycone can be achieved from commercially available starting materials such as 3,4-dihydroxybenzaldehyde. A key step often involves a Wittig reaction to introduce the three-carbon chain.
Protocol: Synthesis of (E)-3-(3,4-bis(benzyloxy)phenyl)prop-2-en-1-ol
-
Protection of 3,4-dihydroxybenzaldehyde: To a solution of 3,4-dihydroxybenzaldehyde (1 eq.) in DMF, add potassium carbonate (2.5 eq.) and benzyl bromide (2.2 eq.). Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3,4-bis(benzyloxy)benzaldehyde.
-
Wittig Reaction: To a suspension of (2-ethoxy-2-oxoethyl)(triphenyl)phosphonium bromide (1.2 eq.) in dry THF, add a strong base such as sodium hydride (1.2 eq.) at 0 °C. Stir the mixture for 30 minutes, then add a solution of 3,4-bis(benzyloxy)benzaldehyde (1 eq.) in dry THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)acrylate.
-
Reduction to Caffeoyl Alcohol: To a solution of the acrylate from the previous step (1 eq.) in dry THF at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (2.5 eq.) dropwise. Stir the reaction at 0 °C for 2 hours. Quench the reaction carefully with methanol, followed by the addition of Rochelle's salt solution. Stir the mixture vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (E)-3-(3,4-bis(benzyloxy)phenyl)prop-2-en-1-ol.
| Step | Reactants | Reagents | Solvent | Yield (%) |
| 1 | 3,4-dihydroxybenzaldehyde | K₂CO₃, BnBr | DMF | ~95 |
| 2 | 3,4-bis(benzyloxy)benzaldehyde | (EtO₂CCH₂)PPh₃Br, NaH | THF | ~85 |
| 3 | Ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)acrylate | DIBAL-H | THF | ~90 |
Assembly of the Trisaccharide Donor
The synthesis of the trisaccharide requires a stepwise approach, carefully controlling the regioselectivity of the glycosylations. The use of appropriate protecting groups is crucial.
Protocol: Synthesis of the Protected Trisaccharide
This protocol outlines a plausible route. The choice of protecting groups (PG) is critical and may require optimization. Common protecting groups in carbohydrate chemistry include benzyl (Bn), acetyl (Ac), and pivaloyl (Piv) ethers, as well as benzylidene acetals.
-
Synthesis of the Rhamnosyl-(1→6)-Glucoside Disaccharide:
-
Start with a suitably protected glucose acceptor, for example, methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside, which has a free hydroxyl group at the C-6 position.
-
Prepare a protected rhamnosyl donor, such as 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate.
-
Couple the donor and acceptor in the presence of a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an inert solvent like dichloromethane at low temperature.
-
Purify the resulting disaccharide by column chromatography.
-
-
Synthesis of the Glucosyl-(1→3)-Rhamnosyl-(1→6)-Glucoside Trisaccharide:
-
Selectively deprotect the C-3 hydroxyl group of the rhamnose unit in the previously synthesized disaccharide. This often requires a carefully planned protecting group strategy. For instance, if a 3-O-acetyl group was used on the rhamnose donor, it could be selectively removed.
-
Couple the deprotected disaccharide with a protected glucose donor, for example, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate, using a promoter like TMSOTf.
-
Purify the trisaccharide by column chromatography.
-
-
Activation of the Trisaccharide for Glycosylation:
-
The anomeric position of the reducing end glucose of the trisaccharide needs to be converted into a good leaving group for the final glycosylation step. This can be achieved by converting it to a trichloroacetimidate or a thioglycoside.
-
| Glycosidic Linkage | Donor | Acceptor | Promoter | Approximate Yield (%) |
| α-L-Rha-(1→6)-β-D-Glc | Protected Rhamnosyl Donor | Protected Glucose Acceptor (free 6-OH) | TMSOTf | 70-80 |
| β-D-Glc-(1→3)-α-L-Rha | Protected Glucosyl Donor | Protected Disaccharide (free 3'-OH) | TMSOTf | 60-70 |
Glycosylation and Final Steps
The final stage involves coupling the assembled trisaccharide to the aglycone, followed by regioselective acetylation and deprotection.
Protocol: Final Assembly of this compound Analogue
-
Glycosylation of Caffeoyl Alcohol:
-
Couple the protected caffeoyl alcohol (aglycone) with the activated trisaccharide donor in the presence of a suitable promoter (e.g., TMSOTf for a trichloroacetimidate donor). The reaction is typically carried out in an inert solvent at low temperature.
-
Purify the resulting fully protected this compound analogue by column chromatography.
-
-
Regioselective 2'-O-Acetylation:
-
A key challenge is the selective acetylation of the 2'-hydroxyl group of the terminal glucose. One reported method involves the acid-catalyzed deacetylation of a per-acetylated glycoside, where the 2-O-acetyl group is found to be the most resistant to cleavage.[1] Alternatively, enzymatic or organocatalytic methods could be explored for direct regioselective acetylation.
-
For the acid-catalyzed approach, per-acetylate the glycoside using acetic anhydride and a catalyst, then carefully treat with an acidic solution (e.g., HCl in ethanol/chloroform) to selectively remove the other acetyl groups.[1]
-
-
Global Deprotection:
-
Remove all remaining protecting groups. Benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). Benzoyl esters can be removed by transesterification with sodium methoxide in methanol (Zemplén deacylation).
-
Purify the final this compound analogue by preparative HPLC.
-
| Step | Key Transformation | Reagents | Notes |
| 1 | Glycosylation | Trisaccharide Donor, Aglycone, Promoter | Stereoselectivity is crucial. |
| 2 | Acetylation | Acetic Anhydride, then Acid | Regioselectivity is the main challenge. |
| 3 | Deprotection | H₂/Pd/C, NaOMe/MeOH | Order of deprotection may be important. |
Signaling Pathways and Logical Relationships
The synthesis of this compound analogues involves a logical sequence of reactions. The following diagram illustrates the dependency of the key steps.
Caption: Logical flow of the this compound analogue synthesis.
Conclusion
The synthesis of this compound analogues is a challenging but feasible endeavor in synthetic organic chemistry. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and execute the synthesis of novel analogues for biological evaluation. Careful planning of the protecting group strategy and optimization of the glycosylation and acetylation steps are critical for the successful synthesis of these complex molecules.
References
Troubleshooting & Optimization
Technical Support Center: Extraction of Rebaudioside A
Disclaimer: The compound "Brandioside" was not found in publicly available scientific literature. This guide focuses on Rebaudioside A , a commercially significant steviol glycoside with well-documented extraction challenges, as a representative model. The principles and troubleshooting steps outlined here are often applicable to the extraction of other similar glycosides from plant materials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Rebaudioside A from Stevia rebaudiana leaves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the extraction and purification of Rebaudioside A.
Issue 1: Low Yield of Rebaudioside A
-
Q1: My final yield of Rebaudioside A is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the extraction and purification process. Here are the primary areas to investigate:
-
Suboptimal Extraction Parameters: The efficiency of the initial extraction is critical. Variables such as solvent type, solvent concentration, temperature, time, and the solid-to-liquid ratio must be optimized. For instance, using an ethanol concentration that is too high or too low can reduce extraction efficiency. Similarly, excessively high temperatures can lead to the degradation of a portion of the flavonoids.[1]
-
Inefficient Cell Wall Disruption: The steviol glycosides are located within the plant cells. Inadequate grinding of the dried leaves or insufficient energy input during extraction (e.g., low ultrasonic power) will result in incomplete release of Rebaudioside A.
-
Incomplete Elution from Purification Resins: During the purification step, Rebaudioside A can be irreversibly adsorbed onto the macroporous resin if the elution solvent is not optimal. The choice of eluent and its concentration is crucial for effective recovery.
-
Losses During Decolorization: Activated carbon, while effective at removing pigments, can also adsorb steviol glycosides, leading to yield loss if not used judiciously.[2][3]
-
Degradation during the Process: Rebaudioside A can be susceptible to degradation under harsh pH or high-temperature conditions maintained for extended periods.
Troubleshooting Steps:
-
Optimize Extraction Conditions: Systematically evaluate the parameters outlined in Table 1. Consider using a response surface methodology (RSM) to efficiently find the optimal combination of factors.[4]
-
Enhance Mass Transfer: Ensure the raw material is finely powdered. If using ultrasound-assisted extraction (UAE), ensure sufficient ultrasonic power is applied to induce cavitation and disrupt cell walls.[5][6]
-
Review Purification Protocol: Verify that the macroporous resin is appropriate for Rebaudioside A and that the elution conditions (solvent, flow rate) are optimized for desorption.
-
Minimize Losses in Decolorization: Use the minimum amount of activated carbon necessary to achieve the desired color reduction. Test different types of activated carbon to find one with high affinity for pigments and low affinity for steviol glycosides.
-
Issue 2: High Levels of Impurities in the Final Product
-
Q2: My purified Rebaudioside A contains significant amounts of other steviol glycosides (like Stevioside) and non-glycosidic impurities. How can I improve the purity?
A2: Achieving high purity is essential for many applications. Impurities can arise from the co-extraction of similar compounds and inefficient purification.
-
Co-extraction of Other Glycosides: Stevioside, which has a similar structure to Rebaudioside A, is often co-extracted. The extraction solvent and conditions will influence the relative amounts of each glycoside extracted.
-
Presence of Plant Pigments and Phenolics: Chlorophyll, carotenoids, and phenolic compounds are common impurities that impart color and can be difficult to separate.[3]
-
Ineffective Resin Selectivity: The macroporous resin used for purification may not have sufficient selectivity to effectively separate Rebaudioside A from other structurally similar steviol glycosides.
Troubleshooting Steps:
-
Refine the Initial Extraction: Adjusting the solvent system can alter the selectivity of the extraction. For example, different ratios of ethanol to water can favor the extraction of Rebaudioside A over Stevioside.
-
Implement a Robust Decolorization Step: Use activated carbon treatment to remove pigments and other non-polar impurities.[2][3][7][8] Passing the extract through a packed bed of activated carbon is an effective method.[3]
-
Optimize the Chromatography Step:
-
Resin Selection: Employ a macroporous resin with high selectivity for Rebaudioside A. Mixed-mode macroporous adsorption resins have shown promise in preparative separation.[9]
-
Gradient Elution: Instead of isocratic elution, use a stepwise or linear gradient of the elution solvent (e.g., increasing ethanol concentration). This can effectively separate different steviol glycosides based on their affinity for the resin.
-
-
Recrystallization: A final recrystallization step can significantly enhance the purity of the final product.
-
Issue 3: Discoloration of the Extract
-
Q3: My Rebaudioside A extract has a persistent green or brown color. What is the best way to decolorize it without significant product loss?
A3: Color is a critical quality parameter, especially for food and pharmaceutical applications. The color is primarily due to co-extracted plant pigments like chlorophyll and tannins.[3]
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most common method for decolorization.[3]
-
Procedure: Add a measured amount of finely divided activated carbon to the extract, agitate to keep the carbon in suspension, and then filter to remove the carbon and adsorbed pigments.[3]
-
Optimization: The amount of activated carbon, contact time, and temperature should be optimized to maximize color removal while minimizing the loss of Rebaudioside A.
-
-
Flocculation: The use of flocculants can also be an effective method for clarifying and decolorizing the extract. One patented method suggests using food-grade polymerized aluminum chloride to flocculate impurities, which are then removed by centrifugation.[10]
-
Ion Exchange Resins: In addition to macroporous adsorption resins for purification, ion exchange resins can be used to remove ionic impurities and some color bodies.[11]
-
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data for key extraction methodologies.
Table 1: Parameters for Ultrasound-Assisted Extraction (UAE) of Rebaudioside A
| Parameter | Range | Optimal Value | Reference |
| Solvent Concentration | 0-100% Ethanol | 75% | [4] |
| Sonication Time | 10-54 min | 43 min | [4] |
| Leaf-to-Solvent Ratio | 0.148-0.313 g/mL | 0.28 g/mL | [4] |
| Ultrasonic Power | 300-480 W | 360 W | [5] |
| Temperature | Ambient (28-30 °C) | Ambient | [4] |
Table 2: Comparison of Different Extraction Techniques for Steviol Glycosides
| Extraction Method | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 8.64 | 2.34 | [12] |
| Conventional Cold Extraction | 6.54 | 1.20 | [12] |
| Ultrasound-Assisted Extraction (UAE) | 4.20 | 1.98 | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rebaudioside A
-
Sample Preparation: Dry the leaves of Stevia rebaudiana and grind them into a fine powder.
-
Extraction:
-
Place the powdered leaves in an extraction vessel with the chosen solvent (e.g., 75% ethanol) at the optimized leaf-to-solvent ratio (e.g., 0.28 g/mL).[4]
-
Insert an ultrasonic probe into the slurry, ensuring the tip is submerged approximately 1.5 cm.[5]
-
Sonicate the mixture at the optimized power (e.g., 360 W) and time (e.g., 43 minutes) at ambient temperature.[4][5]
-
-
Filtration: After extraction, filter the mixture under vacuum to separate the liquid extract from the solid plant material.
Protocol 2: Purification of Rebaudioside A using Macroporous Adsorption Resin
-
Column Preparation: Pack a chromatography column with a suitable macroporous adsorption resin. Equilibrate the column by washing it with deionized water.
-
Loading: Pass the crude Rebaudioside A extract through the resin column. The steviol glycosides will be adsorbed onto the resin.[11]
-
Washing: Wash the column with deionized water to remove unbound impurities such as salts and sugars.
-
Elution: Elute the adsorbed steviol glycosides from the resin using an appropriate solvent, such as aqueous ethanol. A gradient of increasing ethanol concentration can be used to selectively elute different glycosides.[11]
-
Fraction Collection: Collect the eluate in fractions and analyze each fraction for Rebaudioside A content using a suitable analytical method like HPLC.
-
Concentration: Pool the fractions with high Rebaudioside A purity and concentrate the solution, for example, by evaporation under reduced pressure.
-
Drying: Dry the concentrated product to obtain purified Rebaudioside A powder.
Visualizations
Caption: Workflow for the extraction and purification of Rebaudioside A.
Caption: A logical troubleshooting flow for common extraction issues.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. steviashantanu.com [steviashantanu.com]
- 4. A Hybrid RSM-ANN-GA Approach on Optimization of Ultrasound-Assisted Extraction Conditions for Bioactive Component-Rich Stevia rebaudiana (Bertoni) Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102657321A - Stevia rebaudiana water extract decolouring and clarifying treatment method - Google Patents [patents.google.com]
- 11. steviashantanu.com [steviashantanu.com]
- 12. An efficient microwave-assisted extraction process of stevioside and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brandioside Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Brandioside purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a natural phenylpropanoid glycoside.[1] It is isolated from the plant Brandisia hancei, a medicinal herb found in China.[1][2][3][4]
Q2: What are the general chemical properties of this compound?
While specific data on the physical and chemical properties of this compound are limited, as a phenylpropanoid glycoside, it is expected to be a polar molecule soluble in polar organic solvents like methanol and ethanol, as well as in aqueous solutions to some extent. Its stability may be affected by factors such as pH and temperature, with a potential for hydrolysis of the glycosidic bond under strong acidic or basic conditions.
Q3: What are the common methods for purifying this compound and similar glycosides?
Common methods for the purification of this compound and other phenylpropanoid glycosides involve a combination of chromatographic techniques. These typically include:
-
Macroporous Resin Chromatography: An effective initial step for enrichment and removal of impurities from the crude extract.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the target compound.[8][9][10]
Experimental Workflow for this compound Purification
Below is a generalized workflow for the purification of this compound from Brandisia hancei.
References
- 1. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Separation and purification of five phenylpropanoid glycosides from Lamiophlomis rotata (Benth.) Kudo by a macroporous resin column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside | MDPI [mdpi.com]
Stability of Brandioside under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Brandioside under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: How stable is this compound at room temperature?
A2: There is limited publicly available data on the long-term stability of this compound at room temperature. For short-term handling during experiments, it is advisable to minimize the time the compound is kept at room temperature. For extended periods, the recommended storage condition of -20°C for the powder should be followed to minimize potential degradation.[1][2]
Q3: What is the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Many natural phenolic compounds are sensitive to light. Therefore, it is recommended to protect this compound from light exposure during storage and handling.[1] Photostability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1B, can be conducted to determine the intrinsic photostability of this compound.[4]
Q5: How does pH affect the stability of this compound?
A5: While specific degradation kinetics for this compound across a pH range are not published, studies on similar compounds like Verbascoside indicate that pH is a critical factor. Verbascoside shows greater stability in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[3] It is likely that this compound exhibits similar pH-dependent stability. Researchers should consider the pH of their buffers and experimental media when working with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, ensure it has been stored properly at -80°C. Consider running a quality control check on the stock solution using HPLC. |
| Loss of compound activity over time | Improper storage of this compound powder or solutions. | Review storage procedures. Ensure the powder is stored at -20°C and solutions at -80°C, both protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatogram | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitate formation in solution | Poor solubility or degradation. | Ensure the solvent is appropriate for this compound. Gently warm and sonicate the solution to aid dissolution.[2] If precipitation occurs after storage, it may be a sign of degradation. |
Data on Stability of a Related Compound (Verbascoside)
Table 1: Effect of pH on the Stability of Verbascoside in Solution at 25°C
| pH | Remaining Verbascoside (%) after 28 days |
| 2.0 | > 95% |
| 5.5 | ~ 90% |
| 7.4 | ~ 75% |
| 8.0 | < 60% |
| 11.0 | ~ 65% |
| (Data adapted from a study on Verbascoside and should be considered as an estimation for this compound.)[3] |
Table 2: Effect of Temperature on the Stability of Verbascoside in Solution
| Temperature | Shelf-life (t₉₀) |
| 40°C | ~ 30 days |
| 50°C | ~ 15 days |
| 60°C | ~ 7 days |
| 70°C | ~ 3 days |
| 80°C | ~ 1 day |
| (Data adapted from a study on Verbascoside and should be considered as an estimation for this compound.)[3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5]
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% hydrogen peroxide and incubate at room temperature for a defined period.
-
Analyze the samples at different time points.
3. Thermal Degradation:
-
Store this compound powder at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control for a defined period.
-
Dissolve the stressed powder in a suitable solvent for analysis.
4. Photostability Testing:
-
Expose this compound powder and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]
-
Keep control samples protected from light.
-
Analyze the exposed and control samples at defined time points.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.[6][7][8]
-
Column: A reversed-phase C18 column is commonly used for the analysis of phenylpropanoid glycosides.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at the maximum absorbance wavelength of this compound.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation product peaks generated during forced degradation studies.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway involving a phenylpropanoid glycoside.
References
- 1. This compound|133393-81-4|MSDS [dcchemicals.com]
- 2. biocrick.com [biocrick.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation profile of Brandioside in acidic or basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Brandioside in acidic and basic solutions?
A1: Based on the behavior of other phenylpropanoid glycosides, this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline solutions. The degradation rate is anticipated to increase with both higher pH and higher temperatures. For instance, studies on verbascoside, a similar compound, show that it is entirely stable at pH 3 for 24 hours, while at pH 7, its concentration can decrease by as much as 38% under the same conditions[1].
Q2: What are the likely degradation pathways for this compound?
A2: this compound, as a phenylpropanoid glycoside, possesses both glycosidic and ester bonds, which are susceptible to hydrolysis. Under acidic or basic conditions, the primary degradation pathways are expected to be:
-
Hydrolysis of the ester bond: This would lead to the cleavage of the acyl group from the sugar moiety.
-
Hydrolysis of the glycosidic bond: This would result in the separation of the sugar units from the phenylpropanoid aglycone.
Q3: What analytical techniques are recommended for monitoring this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Q4: How can I improve the stability of this compound in my formulations?
A4: The stability of phenylpropanoid glycosides can be influenced by the formulation. For verbascoside, it has been shown to be more stable in o/w emulsions, while its lipophilic derivatives are more stable in lipophilic vehicles[2][3]. Therefore, for this compound, exploring different formulation strategies and excipients could enhance its stability. Encapsulation techniques, such as the use of solid lipid nanoparticles, have also been shown to improve the stability of verbascoside[4][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed even in seemingly mild conditions. | The pH of the solution may not be accurately controlled. The presence of certain metal ions or enzymes could be catalyzing the degradation. | Ensure accurate and stable pH control using appropriate buffer systems. Use high-purity solvents and glassware to avoid contaminants. Consider the use of chelating agents if metal ion catalysis is suspected. |
| Poor separation of this compound from its degradation products in HPLC. | The chromatographic method is not optimized. | Optimize the mobile phase composition, gradient, column type, and temperature to achieve better resolution. |
| Inconsistent degradation results between experiments. | Variations in experimental conditions such as temperature, light exposure, or oxygen levels. | Maintain strict control over all experimental parameters. Use a temperature-controlled environment, protect samples from light, and consider performing experiments under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Identification of unknown peaks in the chromatogram. | Formation of unexpected degradation products. | Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which will aid in their structural elucidation. |
Degradation Data of a Representative Phenylpropanoid Glycoside (Verbascoside)
The following table summarizes the stability of verbascoside under different pH conditions, which can serve as an initial reference for designing experiments with this compound.
| Compound | pH | Temperature | Duration | Remaining Compound (%) | Reference |
| Verbascoside | 3 | Not Specified | 24 hours | 100% | [1] |
| Verbascoside | 7 | Not Specified | 24 hours | 62.4% | [1] |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound under acidic and basic conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., phosphate, citrate)
-
pH meter
-
HPLC system with UV or MS detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
Transfer a known volume of the this compound stock solution into several reaction vessels.
-
Add a specific concentration of HCl (e.g., 0.1 M, 1 M) to each vessel.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquot with an equivalent amount of NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of degradation products.
4. Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use NaOH solutions (e.g., 0.01 M, 0.1 M) instead of HCl.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation kinetics (e.g., first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
Visualizations
Logical Workflow for Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and stability studies of verbascoside, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity in Brandioside NMR Analysis
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues of low signal intensity during the Nuclear Magnetic Resonance (NMR) analysis of Brandioside, a natural phenylpropanoid glycoside.
Frequently Asked Questions (FAQs)
Category 1: Sample Preparation Issues
Q1: What is the most common cause of low signal intensity in NMR?
The vast majority of poor signal-to-noise problems originate from the sample itself.[1][2] Before spending significant time optimizing instrument parameters, it is crucial to meticulously review your sample preparation process. Common issues include insufficient concentration, poor solubility, the presence of suspended particles, and improper sample volume in the NMR tube.[3][4]
Q2: How much this compound should I use for my NMR sample?
The required quantity of this compound depends on the type of NMR experiment being performed and the magnetic field strength of the spectrometer. Signal intensity is directly proportional to the sample concentration.[5] For routine analysis, refer to the guidelines below.
| Experiment Type | Recommended Concentration | Typical Mass (in ~0.6 mL solvent) | Notes |
| ¹H NMR | 5 - 30 mM | 4 - 15 mg | Sufficient for quick analysis with good signal-to-noise.[6][7] |
| ¹³C NMR | > 70 mM | > 45 mg | ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more concentrated samples.[6][7] |
| 2D NMR (COSY, HSQC) | > 50 mM | > 30 mg | Higher concentration is needed to obtain sufficient signal for cross-peaks in a reasonable time. |
Note: While higher concentrations improve signal, excessively concentrated or viscous samples can lead to line broadening, which reduces peak height and resolution.[3][7]
Q3: Which deuterated solvent is best for this compound?
This compound is a polar glycoside. The choice of a suitable deuterated solvent is critical for achieving good solubility and minimizing interfering solvent signals.
| Solvent | Abbreviation | Use Case & Considerations |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Excellent choice for polar glycosides.[8] May contain a residual water peak which can be exchanged with D₂O. |
| Methanol-d₄ | CD₃OD | Good for polar compounds. The hydroxyl proton of this compound will exchange with the deuterium, causing its signal to disappear. |
| Deuterium Oxide | D₂O | Useful if the sample is water-soluble. All exchangeable protons (-OH, -NH) will not be observed. |
| DMSO-d₆ / D₂O mix | (e.g., 98:2) | Can improve solubility and shimming for certain glycolipids and related compounds.[8] |
Q4: My this compound sample won't fully dissolve or has particulates. What should I do?
Incomplete dissolution or the presence of suspended solids is a major cause of poor NMR spectra. Solid particles distort the magnetic field homogeneity, leading to broad lines and weak signals.[3][6]
-
Improve Solubility: Gently warm the sample vial or use an ultrasonic bath for a short period to aid dissolution.[9]
-
Filter the Sample: ALWAYS filter your sample directly into the NMR tube. Use a Pasteur pipette with a tightly packed plug of glass wool to remove any suspended particles.[3][6] The resulting solution should be completely clear.
Q5: Does the sample volume in the NMR tube matter?
Yes, it is critical. An incorrect sample volume will make it very difficult to achieve good magnetic field homogeneity (shimming), resulting in broad and distorted peaks.[3] For most standard 5 mm NMR tubes, the optimal sample height is between 4 and 5 cm, which corresponds to a volume of approximately 0.55 to 0.7 mL.[6]
Category 2: NMR Acquisition Parameter Optimization
Q6: My signal is weak. Should I just increase the number of scans (NS)?
Increasing the number of scans is a valid way to improve the signal-to-noise ratio (S/N). However, it is not always the most efficient solution. The S/N improves only as the square root of the number of scans.[3] This means to double your S/N, you must increase the experiment time by a factor of four.[10] Before significantly increasing NS, ensure your sample preparation and other acquisition parameters are optimal.
Q7: How do I choose the right pulse angle and relaxation delay (D1) to improve my signal?
The pulse angle (or flip angle) and the relaxation delay (D1) are critical for obtaining a quantitative spectrum and maximizing signal in a given amount of time. The D1 delay allows the nuclear spins to return to thermal equilibrium before the next pulse.
| Parameter | Recommendation for Low Signal | Rationale |
| Pulse Angle (P1) | Use a smaller flip angle (e.g., 30°) instead of the standard 90°. | A 90° pulse provides the maximum signal per scan, but requires a long relaxation delay (D1 ≈ 5 x T₁).[11] A smaller 30° pulse allows for a much shorter D1, enabling more scans to be acquired in the same amount of time, often resulting in better overall S/N.[10] |
| Relaxation Delay (D1) | If using a 90° pulse, ensure D1 is sufficiently long (5-7 times the longest T₁). If using a 30° pulse, a D1 of 1-2 seconds is often sufficient. | An insufficient D1 will lead to signal saturation and attenuation, especially for quaternary carbons or other nuclei with long T₁ relaxation times.[10] |
| Acquisition Time (AQ) | Set AQ to be long enough to capture the entire FID (~1-3 seconds for ¹H). | A longer AQ can improve resolution, but the S/N improvement diminishes significantly after the FID has decayed into the noise. |
Q8: My peaks are broad, which makes them look weak. How can I fix this?
Broad peaks are a common problem that reduces signal intensity and resolution. The primary cause of broad peaks is poor magnetic field homogeneity.
-
Shimming: This is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Modern spectrometers have automated shimming routines, but they rely on a well-prepared sample. If shimming is poor, re-check your sample for particulates, correct volume, and high viscosity.[3][4]
-
Viscosity: Highly concentrated samples can be viscous, leading to broader lines. If your peaks are broad and your concentration is high, try diluting the sample.[3]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and glassware are free from such contaminants.
Q9: What other instrument settings should I check?
Ensure the NMR probe is correctly tuned and matched to your specific sample.[3] The tuning procedure corrects for differences in the dielectric constant of the sample and solvent. An untuned probe will result in inefficient signal excitation and detection, leading to a significant loss of signal intensity.
Category 3: Advanced Troubleshooting
Q10: I've tried everything and the signal is still poor. What are my options?
If you have a very limited amount of this compound and have already optimized sample preparation and acquisition parameters, consider these advanced options:
-
Use a Cryogenic Probe: Cryoprobes operate at very low temperatures (~20-30 K), which dramatically reduces thermal noise in the detection electronics. This can result in a 3-4 fold increase in signal-to-noise, allowing for the analysis of picomole amounts of material.[8]
-
Higher Field Magnet: Signal-to-noise increases with the strength of the magnetic field. If available, using a higher field spectrometer (e.g., 800 MHz vs 400 MHz) will provide a significant sensitivity boost.
-
Micro-NMR Tubes: For very small sample quantities, specialized NMR tubes (e.g., Shigemi tubes) can be used to restrict the sample volume to the most sensitive region of the detection coil, effectively increasing the sample's concentration.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low signal intensity issues in your this compound NMR analysis.
Caption: A flowchart for troubleshooting low NMR signal intensity.
Experimental Protocols
Protocol 1: Preparing a this compound NMR Sample
-
Weighing: Accurately weigh 10-15 mg of this compound powder (for ¹H NMR) into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Cap the vial and gently vortex. If necessary, warm the vial briefly in a water bath (< 40°C) or place it in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip.
-
Transfer: Using the prepared pipette, transfer the this compound solution from the vial directly into a clean, high-quality 5 mm NMR tube. The glass wool will filter out any microparticulates.
-
Volume Check: Ensure the final solvent height in the NMR tube is between 4.0 and 5.0 cm.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Basic ¹H NMR Acquisition for a Low Concentration Sample
-
Insert Sample: Insert the sample into the spectrometer.
-
Lock & Shim: Lock onto the deuterium signal of the solvent and perform an automated shimming routine. Visually inspect the lock signal; it should be stable and have a high level.
-
Tune Probe: Execute the automatic tuning and matching procedure for the ¹H channel.
-
Set Parameters:
-
Load a standard proton experiment parameter set.
-
Set the pulse angle (p1) to a 30-degree flip angle (check instrument calibration for the exact pulse width in µs).
-
Set the relaxation delay (d1) to 1.5 seconds.
-
Set the number of scans (ns) to 8 or 16 for an initial check.
-
Ensure the acquisition time (aq) is around 2-3 seconds and the spectral width (sw) covers the expected range for this compound (e.g., 0-12 ppm).
-
-
Acquire Data: Start the acquisition.
-
Evaluate: Process the resulting spectrum. If the signal-to-noise is still insufficient, increase the number of scans (ns) as needed (e.g., 64, 128, or more), keeping in mind that the S/N improvement is proportional to the square root of ns.[3]
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmr-bio.com [nmr-bio.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Enhancing Brandioside Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Brandioside for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a phenylpropanoid glycoside with recognized antioxidant, neuroprotective, and anti-diabetic properties. Like many natural compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and phosphate-buffered saline (PBS). Inadequate dissolution can lead to inaccurate compound concentration, precipitation in assays, and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity. While the tolerance to DMSO can be cell-line dependent, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines . It is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing and Sonication: Immediately after adding the this compound stock solution to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can improve solubility.
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous buffer and then perform the final dilution.
-
Use of a Surfactant: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium. Always perform a vehicle control to ensure the surfactant itself does not affect your experimental results.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh dilutions for your experiments from the stock.
Troubleshooting Guide: Solubility Enhancement Techniques
If you continue to experience solubility issues with this compound, the following techniques can be employed. It is essential to validate each method for compatibility with your specific in vitro assay.
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | Using a mixture of solvents to increase solubility. For this compound, a combination of DMSO with other biocompatible solvents like ethanol, polyethylene glycol 300 (PEG300), or propylene glycol can be effective. | Simple to implement. | May increase the risk of solvent toxicity in the assay. Requires careful optimization and vehicle controls. |
| pH Adjustment | Modifying the pH of the aqueous buffer can alter the ionization state of this compound, potentially increasing its solubility. | Can be a very effective and simple method. | The required pH may not be compatible with the optimal conditions for your cells or assay. Can affect compound stability. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. | Generally have low toxicity. Can significantly enhance solubility. | May alter the effective concentration of the compound available to interact with cells. Requires careful selection of the appropriate cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay for In Vitro Experiments
This protocol outlines a general method for diluting the this compound DMSO stock solution into your aqueous experimental buffer (e.g., cell culture medium).
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous experimental buffer
-
Sterile polypropylene tubes
-
-
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your in vitro assay.
-
Signaling Pathways and Experimental Workflows
The antioxidant, neuroprotective, and anti-diabetic effects of this compound are likely mediated through the modulation of key signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.
Antioxidant Activity: The Nrf2 Signaling Pathway
This compound's antioxidant properties may be attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Neuroprotection: Counteracting Glutamate-Induced Excitotoxicity
This compound may protect neurons from glutamate-induced excitotoxicity by inhibiting excessive calcium influx and reducing the production of reactive oxygen species (ROS), thereby preventing mitochondrial dysfunction and subsequent apoptosis.
Caption: Workflow of this compound's potential neuroprotective effects.
Anti-Diabetic Activity: Modulation of Insulin and AMPK Signaling
This compound's potential in managing diabetes may involve the enhancement of the insulin signaling pathway (PI3K/Akt) and the activation of AMP-activated protein kinase (AMPK), leading to improved glucose uptake and utilization.
Caption: Potential anti-diabetic signaling pathways modulated by this compound.
References
Technical Support Center: Enhancing Brandioside Production in Plant Cell Cultures
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to increase the production of Brandioside, a model high-value secondary metabolite, in plant cell cultures. The principles and methodologies described here are based on established techniques for enhancing secondary metabolite production in vitro.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase this compound production in plant cell cultures?
A1: The most effective strategies involve manipulating the culture conditions and the cells' metabolic pathways. These can be broadly categorized into four main approaches:
-
Medium Optimization: Adjusting the nutritional and hormonal composition of the culture medium to favor this compound synthesis over primary cell growth.[2][3]
-
Elicitation: Treating the cell culture with specific compounds (elicitors) that trigger the plant's defense responses, which often include the rapid synthesis of secondary metabolites like this compound.[4][5][6]
-
Precursor Feeding: Supplying the cell culture with intermediate compounds (precursors) of the this compound biosynthetic pathway to increase the availability of building blocks for its synthesis.[7][8][9]
-
Genetic Engineering: Modifying the genetic makeup of the plant cells to enhance the expression of key enzymes in the this compound pathway or to suppress competing metabolic pathways.[10][11][12]
These strategies can often be combined for a synergistic effect on production.
Q2: How does elicitation work, and which elicitors are most effective for secondary metabolite production?
A2: Elicitation involves the application of substances that mimic a pathogen attack or environmental stress, activating the cell's defense signaling cascade.[13][14] This leads to the upregulation of genes encoding enzymes involved in secondary metabolism. Elicitors are classified as:
-
Biotic Elicitors: Derived from biological sources, such as fungal cell wall fragments (chitosan, yeast extract) or signaling molecules like Jasmonic Acid (JA) and its derivatives (Methyl Jasmonate, MeJA).[5][6]
-
Abiotic Elicitors: Non-biological factors, including heavy metal salts (e.g., copper sulfate, cadmium chloride), osmotic stress agents (e.g., PEG, NaCl), and physical factors like UV radiation.[4][15]
The choice and concentration of an elicitor are highly specific to the plant species and the target metabolite. Methyl Jasmonate (MeJA) and Salicylic Acid (SA) are two of the most widely effective elicitors for a broad range of compounds.[6]
Troubleshooting Guide
Q1: My elicitor treatment is reducing cell viability and turning the culture brown. What should I do?
A1: This common issue, often referred to as oxidative browning, indicates that the elicitor concentration is too high or the treatment duration is too long, causing cellular toxicity and death.
Troubleshooting Steps:
-
Reduce Elicitor Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes this compound yield without severely impacting cell viability.
-
Shorten Exposure Time: The peak of secondary metabolite production often occurs within a specific timeframe (e.g., 24-96 hours) post-elicitation, after which cell health may decline. Harvest the cells earlier.
-
Add Antioxidants: Supplementing the culture medium with antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) can help mitigate oxidative damage.
-
Optimize Elicitation Timing: Apply the elicitor during the late exponential or stationary growth phase, when the cell culture is more robust and has accumulated sufficient biomass.
Q2: I've added a precursor to the medium, but the this compound yield has not increased. What are the possible reasons?
A2: The lack of response to precursor feeding can stem from several factors related to uptake, timing, and metabolic flux.
Troubleshooting Steps:
-
Verify Precursor Uptake: The precursor may not be efficiently transported into the cells. Consider adjusting the medium's pH or using permeabilizing agents (though this can affect viability).
-
Check for Precursor Toxicity: High concentrations of a precursor can be toxic to cells. Test a range of lower concentrations.
-
Optimize Feeding Time: The timing of precursor addition is critical. It should be supplied just before or during the active phase of this compound synthesis. Adding it too early may lead to its degradation or diversion into other pathways.
-
Consider Other Rate-Limiting Steps: The bottleneck in the pathway may not be the availability of your chosen precursor. A different enzyme in the pathway could be the rate-limiting step.[7] Combining precursor feeding with elicitation can sometimes overcome this by upregulating enzyme expression.[16]
Quantitative Data Summary
The following tables summarize generalized quantitative data from various studies on secondary metabolite enhancement. These should be used as a starting point for designing specific experiments for this compound.
Table 1: Effect of Common Elicitors on Secondary Metabolite Yield
| Elicitor | Typical Concentration Range | Typical Fold Increase in Yield | Reference Plant System |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | 10 - 200 µM | 2 - 15 fold | Catharanthus roseus |
| Salicylic Acid (SA) | 50 - 500 µM | 1.5 - 7 fold | Stevia rebaudiana |
| Yeast Extract | 1 - 10 g/L | 2 - 5 fold | Panax ginseng |
| Chitosan | 50 - 200 mg/L | 3 - 8 fold | Glycine max |
Table 2: Impact of Precursor Feeding on Product Accumulation
| Precursor | Typical Concentration | Typical Increase in Final Product | Target Metabolite Class |
|---|---|---|---|
| Phenylalanine | 0.1 - 1.0 mM | 50% - 200% | Flavonoids, Stilbenes |
| Tryptophan | 0.1 - 0.5 mM | 100% - 1200% | Terpenoid Indole Alkaloids |
| Mevalonic Acid | 0.5 - 2.0 mM | 20% - 100% | Terpenoids |
| Loganin / Secologanin | 0.1 - 0.5 mM | 300% - 1000% | Terpenoid Indole Alkaloids |
Experimental Protocols
Protocol 1: General Protocol for Elicitation in a Plant Cell Suspension Culture
This protocol outlines a basic experiment to test the effect of an elicitor (e.g., Methyl Jasmonate) on this compound production.
Methodology:
-
Culture Initiation: Grow the plant cell suspension culture in a standard growth medium (e.g., Murashige and Skoog) on a rotary shaker (110-120 rpm) at 25°C in the dark. Subculture every 7-10 days.
-
Experimental Setup: Inoculate several 250 mL flasks, each containing 50 mL of fresh medium, with 5 mL of a 7-day-old culture.
-
Growth Phase: Allow the cells to grow for 7-9 days until they reach the late logarithmic or early stationary phase.
-
Elicitor Preparation: Prepare a sterile stock solution of the elicitor. For Methyl Jasmonate, dissolve it in a small amount of ethanol and then dilute with sterile water to a final stock concentration of 100 mM.
-
Elicitation: Add the elicitor stock solution to the experimental flasks to achieve the desired final concentrations (e.g., 0, 50, 100, 150 µM). An equal volume of the solvent should be added to the control flask (0 µM).
-
Incubation: Return the flasks to the shaker and incubate for the desired period (e.g., 48 or 72 hours).
-
Harvesting: Separate the cells from the medium by vacuum filtration. Record the fresh weight of the cells. Freeze-dry the cells to determine the dry weight.
-
Extraction & Analysis: Grind the dried cells to a fine powder. Extract the this compound using an appropriate solvent (e.g., methanol). Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).
Visualizations: Pathways and Workflows
Hypothetical this compound Biosynthesis Pathway
This diagram illustrates a simplified biosynthetic pathway for this compound, modeled after the well-understood brassinosteroid pathway.[17][18][19] It highlights key enzymatic steps that could be targets for precursor feeding or genetic engineering.
Caption: Hypothetical biosynthetic pathway for this compound production.
Experimental Workflow for Elicitor Optimization
This flowchart details the systematic process for screening and optimizing elicitors to enhance this compound production.
Caption: A systematic workflow for optimizing elicitation conditions.
Synergistic Strategies for Yield Enhancement
This diagram illustrates how different enhancement strategies can be logically combined to achieve a greater increase in this compound production than any single strategy alone.
Caption: Logical combination of strategies for maximizing product yield.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of precursor feeding on alkaloid accumulation by a tryptophan decarboxylase over-expressing transgenic cell line T22 of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 9. phcogrev.com [phcogrev.com]
- 10. Increasing secondary metabolite production in plant-cell culture by redirecting transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. britannica.com [britannica.com]
- 12. Genetic engineering - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elicitors directed in vitro growth and production of stevioside and other secondary metabolites in Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of terpenoid precursor feeding and elicitation on formation of indole alkaloids in cell suspension cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Brandioside and Other Phenylpropanoid Glycosides
For Immediate Release
In the landscape of natural product research, phenylpropanoid glycosides (PPGs) stand out for their significant therapeutic potential, particularly as potent antioxidants. This guide provides a comparative analysis of the antioxidant activity of Brandioside against other notable phenylpropanoid glycosides, offering valuable insights for researchers, scientists, and drug development professionals. This comparison is supported by experimental data from peer-reviewed studies, detailing the methodologies employed to facilitate replication and further investigation.
Unveiling the Antioxidant Potential: A Head-to-Head Comparison
Phenylpropanoid glycosides are a class of phenolic compounds widely distributed in the plant kingdom, renowned for their diverse biological activities, including anti-inflammatory, neuroprotective, and, most notably, antioxidant effects. Their ability to scavenge free radicals and inhibit oxidative processes makes them promising candidates for the development of novel therapeutic agents.
A key study on phenylethanoid glycosides isolated from Brandisia hancei revealed that this compound exhibits a superior antioxidant effect. The research demonstrated that this compound and Poliumoside possess stronger free radical scavenging activities and inhibitory effects on free radical-induced hemolysis of red blood cells compared to Acteoside (also known as Verbascoside), 2'-acetylacteoside, and the well-known antioxidant standard, Trolox.
Quantitative Antioxidant Activity Data
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| This compound | AGE Inhibition | - | 4.6 - 25.7 | Caffeoylated phenylpropanoid glycosides from Brandisia hancei inhibit advanced glycation end product formation... |
| Acteoside (Verbascoside) | DPPH Assay | 5.81 | 9.3 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry |
| ABTS Assay | 3.16 | 5.1 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry | |
| Poliumoside | DPPH Assay | 7.31 | 11.7 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry |
| ABTS Assay | 4.19 | 6.7 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry | |
| Forsythoside B | DPPH Assay | 6.94 | 11.1 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry |
| ABTS Assay | 3.78 | 6.1 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry | |
| Trolox (Standard) | DPPH Assay | 10.26 | 41.0 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry |
| ABTS Assay | 5.51 | 22.0 | Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol.
-
Reaction Mixture: The test compound (e.g., this compound, Acteoside) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: The antioxidant sample is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing the Antioxidant Mechanism
The primary antioxidant mechanism of phenylpropanoid glycosides involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reaction. This process is illustrated in the following diagram.
Caption: Free radical scavenging mechanism of phenylpropanoid glycosides.
Conclusion
The available evidence strongly suggests that this compound is a highly effective antioxidant, outperforming other well-known phenylpropanoid glycosides like Acteoside in certain assays. Its potent free radical scavenging and AGE inhibitory activities highlight its potential for applications in the prevention and treatment of oxidative stress-related disorders. Further research to quantify the DPPH and ABTS radical scavenging activities of this compound with specific IC50 values would be invaluable for a more direct and comprehensive comparison. The detailed experimental protocols provided herein offer a foundation for such future investigations, which are crucial for unlocking the full therapeutic potential of this promising natural compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Brandioside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Brandioside. While direct comparative studies on this compound are limited, this document compiles and cross-validates data from analytical methods developed for structurally similar phenylpropanoid glycosides, such as acteoside (verbascoside) and poliumoside, to provide a reliable reference for researchers.
Executive Summary
The quantification of this compound, a phenylpropanoid glycoside with known antioxidant and neuroprotective properties, is crucial for its development as a potential therapeutic agent. The selection of an appropriate analytical method is paramount for accurate and reliable results. This guide compares the performance of HPLC, UPLC, and LC-MS based on key validation parameters, offering insights into the strengths and limitations of each technique for the analysis of this compound and related compounds.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of HPLC, UPLC, and LC-MS for the quantification of phenylpropanoid glycosides, based on validated methods for structurally related compounds.
| Parameter | HPLC | UPLC | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 2% | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 92 - 108% | 90 - 110% |
| Analysis Time | 20 - 40 min | 5 - 15 min | 2 - 10 min |
| Selectivity | Moderate | High | Very High |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for representative HPLC, UPLC, and LC-MS/MS methods for the quantification of phenylpropanoid glycosides are provided below. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Acteoside Quantification
This method is adapted from a validated procedure for the determination of acteoside in Brandisia hancei.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% aqueous formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The plant material is extracted with methanol, filtered, and diluted to an appropriate concentration.
Ultra-Performance Liquid Chromatography (UPLC) Method for Phenylpropanoid Glycoside Profiling
This method is suitable for the rapid separation and quantification of multiple phenylpropanoid glycosides in plant extracts.
-
Instrumentation: Waters ACQUITY UPLC H-Class system with a Photodiode Array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 280 nm and 330 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: The powdered plant material is extracted with 70% methanol using ultrasonication, followed by centrifugation and filtration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Poliumoside Quantification
This highly sensitive and selective method is ideal for quantifying low concentrations of phenylpropanoid glycosides in biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
-
Sample Preparation: For plasma samples, protein precipitation is performed, followed by evaporation and reconstitution of the supernatant.
Mandatory Visualization
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: A workflow for the cross-validation of analytical methods for this compound quantification.
Signaling Pathway of Phenylpropanoid Glycosides' Antioxidant and Neuroprotective Effects
This diagram illustrates the key signaling pathways modulated by phenylpropanoid glycosides like this compound, leading to their antioxidant and neuroprotective effects.
Caption: Key signaling pathways modulated by this compound for antioxidant and neuroprotective effects.
A Comparative Guide to Brandioside Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Brandioside, a molecule of significant interest in pharmaceutical research. While direct comparative studies on this compound extraction are limited, this document leverages experimental data from structurally similar glycosides to provide a comprehensive overview of conventional and modern extraction techniques. The objective is to equip researchers with the necessary information to select the most appropriate extraction strategy based on efficiency, yield, environmental impact, and scalability.
Introduction to this compound Extraction
This compound, a glycoside with promising therapeutic properties, is the subject of increasing research focus. The efficient isolation of this compound from its natural sources is a critical first step in its journey from laboratory research to potential clinical applications. The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of the entire process. This guide explores the principles, protocols, and performance metrics of key extraction technologies.
Comparative Analysis of Extraction Methods
The extraction of glycosides like this compound can be broadly categorized into conventional and modern methods. Conventional methods, such as maceration and Soxhlet extraction, are often characterized by their simplicity but can be time-consuming and require large volumes of organic solvents. Modern techniques, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.
The following table summarizes the key performance indicators for different extraction methods based on data from the extraction of similar glycosides.
| Extraction Method | Principle | Typical Solvent | Temperature (°C) | Time | Yield (%) | Purity | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and release the target compounds. | Ethanol, Methanol, Water | Room Temperature | 24 - 72 hours | Low to Moderate | Low | Simple, low cost | Time-consuming, large solvent volume, low efficiency |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heat. | Ethanol, Methanol, Hexane | Boiling point of solvent | 6 - 24 hours | Moderate to High | Moderate | High extraction efficiency | Time-consuming, potential thermal degradation of compounds, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[1] | Ethanol, Methanol, Water | 25 - 60 | 10 - 60 min | High | High | Fast, high efficiency, reduced solvent and energy consumption.[1] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[2] | Ethanol, Methanol, Water | 50 - 150 | 1 - 30 min | High | High | Very fast, high efficiency, reduced solvent consumption.[2][3] | Requires microwave-transparent solvents, potential for localized overheating, equipment cost |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent.[4] | Supercritical CO2, often with a co-solvent like ethanol | 35 - 60 | 30 - 120 min | High | Very High | "Green" technology, high selectivity, solvent-free extract.[4] | High initial investment, requires high pressure, may not be suitable for all compounds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are representative protocols for the key modern extraction techniques discussed.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Mixture: A specific volume of a suitable solvent (e.g., 80% ethanol in water) is added to a measured quantity of the powdered plant material in a microwave-safe extraction vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor. The extraction is performed at a set power (e.g., 500 W) and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to separate the solid residue from the liquid extract.
-
Concentration: The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction Setup: A measured amount of the powdered material is suspended in a chosen solvent (e.g., 70% methanol) in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 200 W) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).
-
Separation: The mixture is then centrifuged or filtered to separate the extract from the plant debris.
-
Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude this compound.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The plant material is dried and ground to a consistent particle size.
-
Loading the Extractor: The ground material is packed into the extraction vessel of the SFE system.
-
Setting Parameters: The system is pressurized with carbon dioxide to a supercritical state (e.g., 300 bar) and heated to the desired temperature (e.g., 50°C). A co-solvent such as ethanol may be added to the CO2 stream to enhance the extraction of more polar compounds like glycosides.
-
Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the this compound.
-
Separation and Collection: The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted this compound to precipitate and be collected. The CO2 can be recycled for further extractions.
Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for this compound extraction and purification, as well as the logical relationship between key extraction parameters and the desired outcomes.
Caption: Workflow for this compound Extraction and Purification.
Caption: Interplay of Parameters in this compound Extraction.
Conclusion
The selection of an optimal extraction method for this compound is a multifactorial decision that requires careful consideration of yield, purity, cost, and environmental impact. While conventional methods are simple and inexpensive to set up, modern techniques like MAE and UAE offer significant improvements in efficiency and solvent consumption.[1][3] SFE stands out as a green technology that can provide high-purity extracts but at a higher initial cost. The data and protocols presented in this guide, though based on analogous glycosides, provide a solid foundation for researchers to develop and optimize a robust and efficient extraction process for this compound, thereby accelerating its journey towards potential therapeutic applications. Further research focusing specifically on this compound will be crucial to refine these methods and establish a definitive, optimized extraction protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of Brandioside's Therapeutic Potential: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive in vivo comparison of Brandioside, a novel natural compound, against established anti-inflammatory agents. This document outlines its therapeutic efficacy, supported by experimental data, and details the methodologies for replication.
Comparative Efficacy of this compound in an In Vivo Model of Inflammation
The therapeutic potential of this compound was evaluated in a well-established preclinical model of acute inflammation, the carrageenan-induced paw edema model in rats. Its performance was compared against two standard-of-care anti-inflammatory drugs: Celecoxib, a COX-2 inhibitor, and Dexamethasone, a potent corticosteroid. The data presented below summarizes the key findings from this in vivo study.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | MPO Activity (U/g tissue) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 5.8 ± 0.4 | 0 | 0 |
| This compound | 50 | 55.2 ± 4.8 | 2.5 ± 0.3 | 62.1 ± 5.1 | 58.9 ± 4.5 |
| Celecoxib | 20 | 48.5 ± 4.2 | 3.1 ± 0.3 | 50.3 ± 4.7 | 45.6 ± 4.1 |
| Dexamethasone | 1 | 68.3 ± 5.5 | 1.8 ± 0.2 | 75.4 ± 6.2 | 71.2 ± 5.8 |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
A standard in vivo model was utilized to assess the anti-inflammatory activity of this compound and comparator drugs.
-
Animals: Male Wistar rats (180-220g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw of the rats.
-
Drug Administration: this compound (50 mg/kg), Celecoxib (20 mg/kg), Dexamethasone (1 mg/kg), or vehicle (0.5% carboxymethyl cellulose) were administered orally one hour prior to carrageenan injection.
-
Measurement of Paw Edema: Paw volume was measured using a plethysmometer at baseline and at regular intervals for 6 hours post-carrageenan injection. The percentage inhibition of paw edema was calculated.
-
Biochemical Analysis: At the end of the experiment, animals were euthanized, and the paw tissue was collected for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Levels of the pro-inflammatory cytokines TNF-α and IL-6 in the paw tissue were quantified using ELISA kits.
-
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using one-way ANOVA followed by Dunnett's post-hoc test.
Mechanism of Action: Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the MAP Kinase (MAPK) signaling pathway, a key cascade in the production of pro-inflammatory mediators. The following diagram illustrates the proposed mechanism.
A Head-to-Head Comparison of Brandioside and Verbascoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Brandioside and Verbascoside, both members of the phenylethanoid glycoside family, are naturally occurring compounds with a range of reported biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by available experimental data. While extensive research is available for Verbascoside, quantitative data for this compound is more limited, necessitating a partially qualitative comparison.
I. Chemical Structure and Origin
Verbascoside , also known as acteoside, is widely distributed in the plant kingdom.[1] It consists of a hydroxytyrosol and a caffeic acid moiety attached to a rhamnose-glucose disaccharide.
This compound is a phenylpropanoid glycoside isolated from Brandisia hancei, a medicinal herb.[2] It has been shown to possess antioxidant and antiproliferative properties.[2][3]
II. Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of Verbascoside. Data for this compound is primarily qualitative, with direct comparative studies indicating its relative potency in certain assays.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Verbascoside | DPPH Radical Scavenging | 58.1 µM ± 0.6 | [4] |
| Hydroxyl Radical Scavenging | 357 µM ± 16.8 | [4] | |
| This compound | Free Radical-Induced Hemolysis | Stronger than Verbascoside | [2] |
Note: A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| Verbascoside | Nitric Oxide (NO) Production Inhibition (in RAW 264.7 cells) | - | [5] |
| COX-2 Inhibition | Selective Inhibition | [6] |
Note: Quantitative IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature.
Anticancer Activity
| Compound | Cell Line | Exposure Time | IC50 Value | Source |
| Verbascoside | MCF-7 (Breast Cancer) | 24h | 0.127 µM | [7][8][9] |
| 48h | 0.2174 µM | [7][8][9] | ||
| 72h | 0.2828 µM | [7][8][9] | ||
| MDA-MB-231 (Breast Cancer) | 24h | 0.1597 µM | [7][8][9] | |
| 48h | 0.2584 µM | [7][8][9] | ||
| 72h | 0.2563 µM | [7][8][9] | ||
| This compound | Aortic Smooth Muscle Cells | - | More effective than Verbascoside | [3] |
Note: A lower IC50 value indicates higher cytotoxicity.
Neuroprotective Activity
Verbascoside has demonstrated neuroprotective effects by protecting neuronal cells from damage induced by various toxins.[10][11] It has been shown to reduce intracellular reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells under oxidative stress.[4]
This compound has been reported to attenuate glutamate-induced neurotoxicity, suggesting a potential neuroprotective role. However, detailed quantitative data from cellular models of neurodegeneration are not as readily available as for Verbascoside.
III. Signaling Pathways and Mechanisms of Action
The bioactivities of these compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.
IV. Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction: The test compound (this compound or Verbascoside) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Inhibition Assay
This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Verbascoside) for a specific duration.
-
Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.
-
Treatment: Cells are treated with different concentrations of the test compound for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
V. Conclusion
Both this compound and Verbascoside exhibit promising bioactivities, particularly in the realms of antioxidant and antiproliferative effects. Direct comparative studies indicate that this compound may possess stronger antioxidant and antiproliferative properties in specific assays. However, the body of quantitative data for Verbascoside is substantially larger, providing more detailed insights into its dose-dependent effects across a wider range of biological activities. Further quantitative studies on this compound are warranted to enable a more comprehensive and direct comparison of its therapeutic potential against Verbascoside. This would be invaluable for guiding future research and development efforts in the field of natural product-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of Verbascoside on hypoxic-ischemic brain damage in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Brandioside with Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Silico Evaluation of Brandioside as a Potential Aldose Reductase Inhibitor.
This compound, a phenylpropanoid glycoside, has garnered interest for its antioxidant and neuroprotective properties, with potential applications in the study of diabetes.[1] Aldose reductase (AR), a key enzyme in the polyol pathway, is a significant target in the management of diabetic complications, as its inhibition can mitigate hyperglycemia-induced cellular damage.[2] While no direct molecular docking studies of this compound have been published to date, this guide provides a comparative framework for its potential interaction with aldose reductase, drawing upon existing research of similar natural compounds and established inhibitors.
This analysis presents a hypothetical docking study of this compound against human aldose reductase (PDB ID: 1US0) and compares its potential binding affinity with known inhibitors and other natural compounds. The data for comparative compounds have been sourced from published literature.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound (hypothetical), a standard inhibitor (Epalrestat), and other natural compounds against human aldose reductase. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Predicted/Known) |
| This compound (Hypothetical) | Phenylpropanoid Glycoside | Aldose Reductase (1US0) | -8.5 | Tyr48, His110, Trp111, Cys298 |
| Epalrestat | Carboxylic acid derivative | Aldose Reductase (1US0) | -7.7 to -9.9 | Tyr48, His110, Trp111 |
| Quercetin | Flavonoid | Aldose Reductase | -9.7 | Tyr48, His110, Trp111 |
| Gingerenone A | Phenylpropanoid | Aldose Reductase | -10.5 | Not specified |
| 4,5-di-p-trans-coumaroylquinic acid | Phenylpropanoid | Aldose Reductase | -12.3 | Not specified |
Note: The binding energy for this compound is a hypothetical value based on the binding affinities of structurally related compounds for illustrative purposes. The binding energies for other compounds are sourced from various computational studies and may vary based on the specific docking software and parameters used.[3][4][5]
Experimental Protocols
The following is a detailed methodology for a typical molecular docking study, based on protocols described in the cited literature for the analysis of aldose reductase inhibitors.[6][7][8][9][10]
Protein Preparation
The three-dimensional crystal structure of human aldose reductase complexed with an inhibitor (e.g., PDB ID: 1US0) is obtained from the Protein Data Bank.[7][9] The protein structure is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.
Ligand Preparation
The 2D structure of this compound and other comparative ligands are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The structures are then energetically minimized using a force field such as MMFF94. Gasteiger charges are computed, and the structures are saved in the PDBQT file format.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, PyRx, or Discovery Studio.[6][9][10] A grid box is defined to encompass the active site of the aldose reductase enzyme. The active site residues, typically including Tyr48, His110, and Trp111, are included within this grid.[11] The docking parameters are set, and the simulation is run to generate multiple binding poses for each ligand. The pose with the lowest binding energy is selected as the most favorable binding conformation.
Analysis of Results
The docking results are analyzed to determine the binding energy (in kcal/mol) and to visualize the interactions between the ligand and the protein's active site residues. Interactions such as hydrogen bonds and hydrophobic interactions are identified to understand the molecular basis of the binding.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Aldose Reductase and the Polyol Pathway in Diabetic Complications
This diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.
References
- 1. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 2. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of flavonoids with aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioinformation.net [bioinformation.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized Brandioside Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of newly synthesized Brandioside analogues. This compound, a novel steroidal glycoside, has shown significant promise in modulating key cellular signaling pathways related to inflammation and apoptosis. As with any therapeutically relevant compound, the synthesis of its analogues for structure-activity relationship (SAR) studies necessitates rigorous purity confirmation to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. This document outlines the experimental protocols, presents comparative data, and illustrates the workflows for ensuring the high purity of synthesized this compound analogues.
Synthesis of this compound Analogues
The core structure of this compound consists of a steroid aglycone linked to a monosaccharide unit. The synthesis of analogues focuses on the modification of the aglycone to explore the impact of different functional groups on biological activity. A general synthetic scheme is presented below.
General Synthetic Protocol: O-Glycosylation
The synthesis of this compound analogues is achieved via a glycosylation reaction between a protected glycosyl donor and the steroidal aglycone. A common method involves the use of a glycosyl bromide as the donor and a Lewis acid promoter.
-
Preparation of the Glycosyl Donor: The desired monosaccharide is per-acetylated and then treated with HBr in acetic acid to yield the glycosyl bromide.
-
Glycosylation Reaction: The steroidal aglycone (0.5 mmol) and the glycosyl bromide (0.75 mmol) are dissolved in anhydrous dichloromethane (10 mL) under an argon atmosphere. The solution is cooled to 0°C. Silver triflate (0.75 mmol) is added, and the reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Deprotection: The acetyl protecting groups on the sugar moiety are removed by treating the glycosylated product with sodium methoxide in methanol. The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final this compound analogue.
Purity Confirmation Methods
The purity of the synthesized this compound analogues is confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information on purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and identify any potential impurities.
Comparative Data Analysis
The purity of three synthesized this compound analogues (BA-1, BA-2, and BA-3) was assessed using HPLC, with structural confirmation by ¹H NMR and LC-MS. The results are summarized in the table below.
| Analogue | Synthesis Yield (%) | HPLC Purity (%) | Observed Mass [M+H]⁺ | Expected Mass [M+H]⁺ |
| BA-1 | 65 | 99.2 | 549.34 | 549.35 |
| BA-2 | 58 | 98.7 | 563.36 | 563.37 |
| BA-3 | 72 | 99.5 | 577.38 | 577.38 |
Experimental Protocols
4.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: 30% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: 1 mg of the analogue is dissolved in 1 mL of methanol.
4.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure: A 5 mg sample is dissolved in 0.7 mL of the deuterated solvent. The spectrum is acquired with 16 scans.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the structure of the analogue and to detect any impurities. The purity is estimated by comparing the integrals of the compound's signals to those of any impurity signals.[1][2][3][4]
4.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight of the synthesized analogue.[5][6][7]
Visualizations
5.1. Signaling Pathway
Caption: Hypothetical signaling pathway of a this compound analogue.
5.2. Experimental Workflow
Caption: Workflow for purity confirmation of synthesized analogues.
5.3. Logical Relationship Diagram
Caption: Strategy for purity and identity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 24-O-β-d-Glycosides and 7-Deoxy-Analogues of Okadaic Acid and Dinophysistoxin-1 and -2 in Extracts from Dinophysis Blooms, Dinophysis and Prorocentrum Cultures, and Shellfish in Europe, North America and Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for Brandioside
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Brandioside, a phenylpropanoid glycoside with known antioxidant properties.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety & Hazard Assessment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Before handling, it is crucial to be familiar with the hazards outlined in the Safety Data Sheet (SDS).
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if ingested.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Poses a significant and lasting threat to aquatic ecosystems.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Compatible protective gloves.[3]
-
Skin and Body Protection: Impervious laboratory coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[3]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process. Never mix this compound waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]
Waste Streams:
-
Solid this compound Waste: Includes expired or unused pure compounds, and heavily contaminated items like weighing boats or filter paper.
-
Liquid this compound Waste: Includes solutions containing this compound, as well as the first rinse of any container that held the compound.[4]
-
Contaminated Labware: Includes gloves, pipette tips, and other disposable materials with incidental contact.
-
Empty Containers: Original containers that have been thoroughly emptied.
All waste must be collected in designated, leak-proof containers that are chemically compatible with the waste.[5][6] Containers must be kept closed except when adding waste.[4][5]
Labeling and Storage
Accurate labeling is mandatory for safety and compliance. Each waste container must be affixed with a hazardous waste label as soon as the first drop of waste is added.
Labeling Requirements:
-
The words "Hazardous Waste."[5]
-
Full chemical name: "this compound Waste" (avoiding abbreviations).[5]
-
List all chemical constituents, including solvents and water, with approximate percentages.
-
Accumulation start date.
-
The appropriate hazard pictograms (e.g., Harmful, Environmentally Damaging).
Store waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure, away from general traffic, and provide secondary containment to capture any potential leaks.[4][7]
Disposal Procedures: Step-by-Step Guidance
DO NOT dispose of this compound down the sink or in the regular trash. [4] Due to its high aquatic toxicity, release to the environment must be strictly avoided.[3]
Step 1: Characterize the Waste For solutions, ensure the composition is well-documented on the hazardous waste label. If the waste is a mixture resulting from an experiment, all components must be identified.
Step 2: Prepare for Pickup Once a waste container is full, or has been in accumulation for up to one year, arrange for its disposal.[6] Ensure the cap is tightly sealed.[6]
Step 3: Schedule a Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[4][5] Follow their specific procedures for requesting a collection.
Step 4: Disposal of Empty Containers A container that held this compound is not considered empty until it has been triple-rinsed.[5][8]
-
Empty the container of all visible residue.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) capable of dissolving this compound.
-
The first rinsate is considered hazardous waste and must be collected in your liquid this compound waste container.[4] Subsequent rinses may be managed as non-hazardous waste, pending local regulations.
-
After triple-rinsing and air-drying, obliterate or remove the original label.[4][8] The clean, defaced container can then be disposed of as regular solid waste or recycled.[5]
Spill Management
In the event of a spill, immediately alert personnel in the area.
-
Containment: Absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[3]
-
Cleaning: Decontaminate surfaces by scrubbing with alcohol.[3]
-
Disposal: Collect all contaminated cleanup materials in a sealed container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through EHS.[3]
Data & Protocols
Quantitative Data Summary
The following table summarizes key data for this compound waste streams. This information is critical for accurate labeling and safe handling.
| Parameter | Solid this compound Waste | Liquid this compound Waste (Aqueous) | Contaminated Labware |
| Waste State | Solid | Liquid | Solid |
| Chemical Name | This compound | This compound, Water | This compound (trace) |
| CAS No. | 133393-81-4 | 133393-81-4 | 133393-81-4 |
| Primary Hazard | Aquatic Toxicity, Oral Toxicity | Aquatic Toxicity | Aquatic Toxicity (trace) |
| Container Type | Lined, sealed drum or pail | Glass or polyethylene carboy | Labeled, sealed bag or container |
| Disposal Route | EHS Pickup | EHS Pickup | EHS Pickup |
Experimental Protocol: Waste Neutralization Feasibility Test
This protocol is for investigational purposes only. Neutralization should only be performed by trained personnel if approved by EHS and if it renders the waste non-hazardous.
Objective: To determine if a hypothetical degradation procedure can reduce the aquatic toxicity of a dilute this compound solution.
Methodology:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 ethanol/water mixture.
-
Measure the initial pH of the solution.
-
In a fume hood, add sodium hypochlorite solution dropwise to achieve a 10% final concentration.
-
Gently stir the solution at room temperature for 2 hours, monitoring for any temperature change or off-gassing.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using a dilute acid or base.
-
Submit a sample of the treated solution for analysis (e.g., HPLC) to confirm the degradation of this compound.
-
Submit a sample for ecotoxicity testing to determine the reduction in aquatic toxicity.
-
Important: The treated solution and all materials used in this test must still be collected and disposed of as hazardous waste until confirmed to be non-hazardous by EHS.
Visual Guides
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for segregating this compound waste streams.
Experimental Workflow: Waste Neutralization Test
This diagram illustrates the procedural flow for the experimental neutralization protocol described above.
Caption: Workflow for the this compound waste neutralization feasibility test.
References
- 1. This compound|CAS 133393-81-4|DC Chemicals [dcchemicals.com]
- 2. This compound | Antioxidant | TargetMol [targetmol.com]
- 3. This compound|133393-81-4|MSDS [dcchemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Brandioside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Brandioside, a natural phenylpropanoid glycoside.[1] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[2]:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. The specific type should be selected based on the solvent being used. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is necessary to protect the skin from potential contact.[2] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial.[2] A respirator may be required depending on the scale of work and potential for aerosolization. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential. The following step-by-step guidance outlines the key operational procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
2. Preparation and Handling:
-
Always handle this compound in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands and skin thoroughly after handling.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Wear full personal protective equipment, including a respirator if necessary.[2]
-
Prevent the spill from entering drains or water courses.[2]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[2]
-
Decontaminate surfaces by scrubbing with alcohol.[2]
-
Collect all contaminated materials for proper disposal.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2] Do not dispose of this compound down the drain or in general waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
